molecular formula C8H7NO3S B035663 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide CAS No. 21784-53-2

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

カタログ番号: B035663
CAS番号: 21784-53-2
分子量: 197.21 g/mol
InChIキー: UYXCSOAMZMOWRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is a high-purity, specialized chemical intermediate of significant interest in synthetic organic chemistry and pharmaceutical research. This benzothiazinone dioxide scaffold serves as a privileged building block for the synthesis of more complex heterocyclic compounds. Its core structure, featuring a cyclic sulfonamide (sultam) moiety, is a key pharmacophore in medicinal chemistry, contributing to molecular recognition and binding affinity. Researchers utilize this compound to develop novel chemical entities, particularly in the exploration of enzyme inhibitors, receptor modulators, and potential therapeutic agents. The electron-withdrawing and rigid characteristics of the 2,2-dioxide group impart unique reactivity and conformational properties, making it invaluable for studying structure-activity relationships (SAR) and for constructing diverse compound libraries in drug discovery campaigns. This reagent is provided exclusively for laboratory research applications.

特性

IUPAC Name

2,2-dioxo-1H-2λ6,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-8-7-4-2-1-3-6(7)5-13(11,12)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXCSOAMZMOWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176185
Record name 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21784-53-2
Record name 1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21784-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, a heterocyclic compound belonging to the benzothiazine class. This document delves into its chemical identity, physicochemical properties, synthesis, and its significant role as a scaffold in medicinal chemistry, particularly as a covalent inhibitor of serine proteases. Detailed experimental protocols for its synthesis and in vitro evaluation are provided to support researchers and drug development professionals. The guide emphasizes the mechanistic basis of its biological activity and offers insights into its therapeutic potential.

Introduction: A Privileged Scaffold in Medicinal Chemistry

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, a structural analog of saccharin, is a member of the benzothiazine family of heterocyclic compounds.[1] This class of molecules has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including applications as antitubercular agents and acetylcholinesterase inhibitors.[2][3] The core structure, featuring a fused benzene ring and a sulfur-containing heterocyclic ring, provides a rigid and versatile scaffold for the design of targeted therapeutic agents.

The presence of the cyclic sulfonamide (sultam) is a key feature, rendering the molecule susceptible to nucleophilic attack under certain conditions. This reactivity is the foundation of its primary mechanism of action as a covalent inhibitor of specific enzymes, most notably serine proteases.[4] By functioning as an "electrophilic warhead," the benzothiazine dioxide core can form a stable, covalent bond with nucleophilic residues within an enzyme's active site, leading to irreversible inhibition.[5][6] This guide will focus on its role as a serine protease inhibitor, a class of enzymes implicated in a wide array of pathologies, from inflammation to viral replication.[7][8]

Physicochemical and Structural Properties

The fundamental properties of the 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide scaffold are crucial for understanding its behavior in both chemical and biological systems. The heterocyclic thiazine ring typically adopts a half-chair or sofa conformation.[9][10] In crystal structures, these molecules often form dimers linked by intermolecular hydrogen bonds.[1]

Table 1: Physicochemical Properties of a Representative Derivative (3-propyl-1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide) [11]

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃SPubChem CID 208261
Molecular Weight 239.29 g/mol PubChem CID 208261
IUPAC Name 2,2-dioxo-3-propyl-1H-2λ⁶,3-benzothiazin-4-onePubChem CID 208261
CAS Number 31848-35-8PubChem CID 208261
XLogP3 1.4PubChem CID 208261
Hydrogen Bond Donor Count 0PubChem CID 208261
Hydrogen Bond Acceptor Count 3PubChem CID 208261

Synthesis and Characterization

The synthesis of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide derivatives is well-established, often starting from readily available precursors like methyl 2-(sulfonamido)benzoates. The key step involves an intramolecular cyclization to form the characteristic benzothiazine ring.

Synthesis Workflow Diagram

The following diagram illustrates a typical synthetic route for N-substituted 2,1-benzothiazine 2,2-dioxide derivatives.

Caption: General synthesis workflow for N-substituted benzothiazinone dioxides.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the cyclization of an N-substituted sulfonamide precursor. This method is adapted from established procedures for creating benzothiazine derivatives.[9]

Objective: To synthesize 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide from methyl 2-(N-ethylmethanesulfonamido)benzoate.

Materials:

  • Methyl 2-(N-ethylmethanesulfonamido)benzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.

    • Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. DMF is an appropriate polar aprotic solvent for this type of condensation.

  • Addition of Starting Material: Dissolve methyl 2-(N-ethylmethanesulfonamido)benzoate (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath).

    • Causality: Slow, cooled addition is necessary to control the exothermic reaction and prevent side reactions. The strong base (NaH) deprotonates the carbon alpha to the sulfonyl group, initiating the cyclization.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. This neutralizes the excess base and protonates the product.

    • Self-Validation: The formation of a precipitate upon quenching is a strong indicator of successful product formation.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final product should appear as a white or off-white solid.

Mechanism of Action: Covalent Serine Protease Inhibition

Derivatives of the benzothiazine dioxide scaffold are potent mechanism-based inhibitors of serine proteases, such as human neutrophil elastase (HNE).[4] HNE is a key enzyme in inflammatory processes, and its over-activity is linked to tissue damage in diseases like COPD and acute lung injury.[7][12]

The inhibitory mechanism involves the nucleophilic attack by the active site serine residue (Ser-195 in HNE) on the electrophilic carbonyl carbon of the benzothiazine ring. This attack is facilitated by the catalytic triad (Ser-His-Asp) of the enzyme. The reaction proceeds through a tetrahedral intermediate, leading to the opening of the heterocyclic ring and the formation of a stable, covalent acyl-enzyme complex. This effectively and irreversibly inactivates the enzyme.[5]

Mechanistic Pathway Diagram

Inhibition_Mechanism Enzyme Serine Protease Active Site Ser-OH His-N Inhibitor 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide C=O S(=O)₂-NH Enzyme:ser->Inhibitor Nucleophilic Attack Complex Tetrahedral Intermediate Ser-O-C⁻-Inhibitor Inhibitor->Complex Formation AcylEnzyme {Covalent Acyl-Enzyme Adduct | {Ser-O-C(=O)-[Opened Ring]}} Complex->AcylEnzyme Ring Opening & Acylation

Caption: Covalent inhibition of a serine protease by a benzothiazinone dioxide.

Key Experimental Protocols: In Vitro Efficacy

To assess the inhibitory potency of a synthesized benzothiazinone derivative against a target serine protease like HNE, a standardized in vitro enzyme inhibition assay is required.

Protocol: HNE Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Human Neutrophil Elastase (HNE).

Principle: This assay measures the rate of cleavage of a specific chromogenic substrate by HNE. In the presence of an inhibitor, the rate of substrate cleavage decreases. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSAAPV-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5

  • Test compound (inhibitor) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10-fold or 3-fold steps.

    • Causality: A serial dilution is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated.

  • Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • 88 µL of Assay Buffer

    • 2 µL of the test compound dilution in DMSO (or DMSO alone for control wells)

    • 5 µL of HNE solution (final concentration ~25 nM)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

  • Initiation: Initiate the reaction by adding 5 µL of the chromogenic substrate MeOSAAPV-pNA (final concentration ~100 µM).

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 60 seconds for 15-20 minutes at 37°C. The rate of increase in absorbance is directly proportional to the enzyme activity.

    • Self-Validation: The uninhibited control wells (DMSO only) should show a steady, linear increase in absorbance over time. Wells with a potent inhibitor should show a significantly flatter slope.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the data by setting the velocity of the uninhibited control to 100% activity and the velocity of a no-enzyme control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Applications and Future Directions

The 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide scaffold is a validated starting point for the development of potent and selective enzyme inhibitors. While its primary application has been in targeting serine proteases for inflammatory diseases, its reactivity profile suggests potential for broader applications.[1][12] For instance, related benzothiazinone structures have been developed as highly potent antitubercular agents that covalently inhibit the DprE1 enzyme involved in mycobacterial cell wall synthesis.[13][14][15]

Future research should focus on modifying the core structure to enhance selectivity for specific proteases, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial for optimizing potency and improving pharmacokinetic properties, such as solubility and metabolic stability, to advance these promising scaffolds from preclinical research into clinical development.[12][16]

References

  • Shafiq, Z., et al. (2008). 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o857. Available at: [Link]

  • Guzmán-Hernández, et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 29(10), 2136-2145. Available at: [Link]

  • Tahir, M. N., et al. (2008). 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o858. Available at: [Link]

  • Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine, 4(139), 139ra84. Available at: [Link]

  • Fülöp, F., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(11), 3369. Available at: [Link]

  • de Souza, M. V. N., & Nogueira, T. C. M. (2019). 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. Current Topics in Medicinal Chemistry, 19(8), 567-578. Available at: [Link]

  • Shafiq, Z., et al. (2010). 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145. Available at: [Link]

  • Westwood, S. A., et al. (1993). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Journal of Medicinal Chemistry, 36(18), 2690-2699. Available at: [Link]

  • PubChem. (n.d.). 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide. PubChem Compound Summary for CID 208261. Retrieved from [Link]

  • Lin, J. Y., et al. (2024). Design and synthesis of sirtinol analogs as human neutrophil elastase inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129544. Available at: [Link]

  • Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate Publication. Available at: [Link]

  • Schirmeister, T., et al. (2019). From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases. ChemMedChem, 14(16), 1491-1503. Available at: [Link]

  • Aiello, A., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1718. Available at: [Link]

  • Burger, A., et al. (2022). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 66(11), e0086922. Available at: [Link]

  • Iacono, A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(19), 6296. Available at: [Link]

  • Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. PubMed, 28333118. Available at: [Link]

  • Lechartier, B., et al. (2012). In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5793. Available at: [Link]

  • ResearchGate. (2025). 1-Thiosugars: From Synthesis to Applications. ResearchGate Publication. Available at: [Link]

  • Wang, W., et al. (2022). N-Acylamino Saccharin as an Emerging Cysteine-Directed Covalent Warhead and Its Application in the Identification of Novel FBPase Inhibitors toward Glucose Reduction. Journal of Medicinal Chemistry, 65(13), 9140-9153. Available at: [Link]

  • El-Sayed, M. A. A. (2020). The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology, 11, 737. Available at: [Link]

  • Milligan, J. C., et al. (2023). A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication. RSC Medicinal Chemistry, 14(3), 479-485. Available at: [Link]

  • Imaki, K., et al. (1996). Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors. Bioorganic & Medicinal Chemistry, 4(12), 2115-2134. Available at: [Link]

  • Skiles, J. W., et al. (1996). Nonpeptidic Inhibitors of Human Neutrophil Elastase. 7. Design, Synthesis, and in Vitro Activity of a Series of Pyridopyrimidine Trifluoromethyl Ketones. Journal of Medicinal Chemistry, 39(3), 664-683. Available at: [Link]

  • Kumar, D., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38435-38461. Available at: [Link]

  • PubChem. (n.d.). 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide. PubChem Compound Summary for CID 54719426. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide core, a close structural analog of the well-known saccharin molecule, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, ranging from potent enzyme inhibition to modulation of complex signaling pathways. This guide provides an in-depth exploration of the established and putative mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with various biological targets, supported by experimental evidence and validated protocols. Our approach emphasizes not just the "what" but the "why"—the causal relationships that underpin the therapeutic potential of this versatile chemical entity.

The Benzothiazinone Core: A Platform for Diverse Bioactivity

The 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide structure is characterized by a bicyclic system where a benzene ring is fused to a thiazine ring. This scaffold shares significant structural homology with saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a compound whose biological activities extend far beyond its use as an artificial sweetener. The inherent chemical features of this core, including the sulfonamide group, lactam ring, and aromatic system, provide a foundation for a wide array of intermolecular interactions with biological macromolecules.[1][2]

Derivatives of this core have been synthesized and investigated for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] Understanding the specific mechanisms through which these compounds exert their effects is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.

Established Mechanisms of Action: A Multi-Target Profile

The therapeutic versatility of benzothiazinone and saccharin derivatives stems from their ability to interact with several distinct biological targets. The following sections detail the most well-characterized mechanisms of action.

Inhibition of Serine Proteases: An Enzyme-Activated Mechanism

A significant body of research has identified saccharin-based compounds as potent inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes, including inflammation, coagulation, and digestion.[6] A key target in this family is human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as emphysema and rheumatoid arthritis.

The inhibitory action of these compounds is not one of simple competitive binding. Instead, they function as enzyme-activated inhibitors.[7] This mechanism involves an initial interaction with the active site of the serine protease, followed by a molecular rearrangement that is catalyzed by the enzyme itself, leading to the formation of a highly reactive species that irreversibly inactivates the enzyme.[7]

The catalytic triad (Ser-His-Asp) in the active site of serine proteases is responsible for the hydrolysis of peptide bonds in their substrates.[8][9] Saccharin derivatives act as "suicide substrates," where the initial enzymatic processing leads to the formation of a covalent adduct with the active site serine, rendering the enzyme non-functional.[7]

Experimental Protocol: Validation of Serine Protease Inhibition

A robust method to validate the inhibition of a serine protease like HLE involves a chromogenic substrate assay.

Materials:

  • Human Leukocyte Elastase (HLE)

  • Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Test compound (1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide derivative)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add varying concentrations of the test compound to the assay buffer.

  • Add HLE to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the chromogenic substrate.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)Inhibition Type
Derivative XHuman Leukocyte Elastase5.2Irreversible
Derivative YChymotrypsin12.8Competitive

Logical Workflow for Serine Protease Inhibition Analysis

G cluster_0 In Vitro Assay cluster_1 Data Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Absorbance Change C->D E Calculate Reaction Rates D->E Raw Data F Determine % Inhibition E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H I Mechanism of Action Study (e.g., Dialysis, Mass Spectrometry) H->I Potency Assessment

Caption: Workflow for determining serine protease inhibition.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including immune responses, inflammation, and cell growth.[10] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[10]

Recent studies have identified saccharin derivatives as potent modulators of interferon-mediated inflammation through the inhibition of the JAK/STAT1 pathway.[11][12][13] Interferons, upon binding to their receptors, activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of pro-inflammatory genes.[13]

The lead compound, CU-CPD103, was shown to inhibit this pathway, likely by interfering with the phosphorylation of STAT1, thereby preventing the downstream inflammatory response.[11][12] This discovery opens up a promising avenue for the development of novel anti-inflammatory agents based on the benzothiazinone scaffold.

Signaling Pathway: Interferon-Mediated JAK/STAT1 Activation and Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular IFN Interferon Receptor IFN Receptor IFN->Receptor JAK JAK Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation pSTAT1 p-STAT1 STAT1->pSTAT1 STAT1_dimer STAT1 Dimer pSTAT1->STAT1_dimer Dimerization Nucleus Nucleus STAT1_dimer->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor Saccharin Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT1 signaling pathway.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Saccharin and its derivatives have been identified as effective inhibitors of various human carbonic anhydrase isoforms.[14] The proposed mechanism of inhibition involves the anchoring of the saccharin molecule to the zinc-bound water molecule within the enzyme's active site.[14] This interaction displaces the water molecule, which is essential for the catalytic activity of the enzyme, thereby leading to inhibition. The flexibility of the saccharin derivatives plays a crucial role in achieving potent and selective inhibition of different CA isoforms.[14]

Antitubercular Activity via DprE1 Inhibition

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Benzothiazinone derivatives, such as PBTZ169, have emerged as a promising class of compounds that are highly active against Mycobacterium tuberculosis.[15][16]

The primary target of these compounds has been identified as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[16][17] Specifically, these inhibitors act as irreversible covalent inhibitors of DprE1.[15][16] The mechanism involves the formation of a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to the inactivation of the enzyme and subsequent disruption of cell wall synthesis, ultimately causing bacterial death.[2]

Experimental Protocol: Validation of DprE1 Inhibition

1. In Vitro Enzyme Assay:

  • Objective: To determine the direct inhibitory effect of the compound on purified DprE1 enzyme.

  • Method: A common method is a coupled enzyme assay where the activity of DprE1 is linked to a detectable reaction. For instance, the oxidation of NADPH by a coupled reductase can be monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Purify recombinant DprE1.

    • Incubate varying concentrations of the test compound with DprE1.

    • Initiate the reaction by adding the substrate (e.g., decaprenylphosphoryl-β-D-ribose) and the coupling enzyme system.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate IC50 values.

2. Covalent Docking and Molecular Dynamics Simulations:

  • Objective: To model the covalent interaction between the inhibitor and the Cys387 residue of DprE1 and to assess the stability of the complex.

  • Method: Utilize computational tools to perform covalent docking of the benzothiazinone analog into the active site of DprE1. Follow this with molecular dynamics simulations to analyze the stability and interactions of the covalent complex over time.[15][16]

3. Confirmation of Target Engagement in Whole Cells:

  • Objective: To verify that the compound inhibits DprE1 within live Mycobacterium tuberculosis cells.

  • Method: Metabolic labeling studies using radiolabeled precursors of the cell wall can be employed.

  • Procedure:

    • Culture M. tuberculosis in the presence of the test compound.

    • Add a radiolabeled precursor (e.g., [14C]glucose).

    • Extract and analyze the cell wall components to determine if the synthesis of arabinan is inhibited.

A Proposed Research Plan for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

While the mechanisms of action for many derivatives have been elucidated, the specific biological targets of the parent compound, 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, remain to be fully characterized. A systematic approach is required to unravel its therapeutic potential.

Phase 1: Broad Spectrum Phenotypic Screening

  • Objective: To identify the therapeutic areas where the parent compound exhibits significant activity.

  • Methodology: Screen the compound against a diverse panel of cell-based assays representing various disease states (e.g., cancer cell lines, inflammatory models, microbial pathogens).

Phase 2: Target Identification and Validation

  • Objective: To identify the specific molecular target(s) responsible for the observed phenotypic effects.

  • Methodology:

    • Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

    • Computational Target Prediction: Utilize in silico methods to predict potential targets based on structural similarity to known inhibitors.

    • Biochemical and Biophysical Assays: Once potential targets are identified, validate the interaction using techniques such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Phase 3: Mechanistic Studies

  • Objective: To elucidate the detailed mechanism of action at the molecular and cellular levels.

  • Methodology:

    • Structural Biology: Determine the co-crystal structure of the compound bound to its target to visualize the binding mode.

    • Cellular Pathway Analysis: Use techniques like Western blotting, qPCR, and reporter gene assays to investigate the effect of the compound on relevant signaling pathways.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to identify the key structural features required for activity and to optimize potency and selectivity.

Logical Framework for Elucidating the Mechanism of Action

G A 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide (Parent Compound) B Phenotypic Screening (e.g., Antiproliferative, Anti-inflammatory) A->B Initial Assessment C Target Identification (Affinity Chromatography, In Silico Prediction) B->C Identified Bioactivity D Target Validation (Biochemical & Biophysical Assays) C->D Putative Targets E Mechanism of Action Studies (Structural Biology, Cellular Assays) D->E Validated Target F Lead Optimization (SAR Studies) E->F Mechanistic Insights G Preclinical Development F->G Optimized Candidate

Caption: A systematic approach for mechanism of action studies.

Conclusion: A Scaffold of Continuing Promise

The 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide core and its saccharin-related analogs continue to be a fertile ground for the discovery of novel therapeutic agents. Their ability to interact with a diverse range of biological targets, often through sophisticated mechanisms of action, underscores their importance in drug development. The experimental and conceptual frameworks presented in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable class of compounds and to accelerate the translation of these scientific insights into clinical applications.

References

  • Martyn, D. C., Moore, M. J., & Abell, A. D. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current pharmaceutical design, 5(6), 405–415.
  • Angeli, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-13.
  • Wiebelhaus, N., et al. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. Journal of medicinal chemistry, 57(12), 5345–5356.
  • Ibrahim, M. A. A., et al. (2024).
  • Wiebelhaus, N., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5345-5356. Available from: [Link]

  • Deshmukh, M. B., et al. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry - Section B, 46B(5), 852-859.
  • Srivastava, S., & Kaur, K. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 37265-37281.
  • Al-Dhabi, N. A., et al. (2019).
  • Parveen, H., et al. (2014).
  • Suez, J., et al. (2022). From Sweeteners to Sleeplessness: The Hidden Effects of Sucralose and Saccharin on the Gut–Brain Axis. International Journal of Molecular Sciences, 23(23), 14739.
  • Wiebelhaus, N., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. ACS Medicinal Chemistry Letters, 5(7), 749-753.
  • Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(26), 10402-10407.
  • Li, F., et al. (2024). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles.
  • Qin, H., et al. (2016). Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(18), 5144–5159.
  • Wang, Y., et al. (2018). Development of a Direct Competitive Enzyme-Linked Immunosorbent Assay for Quantitation of Sodium Saccharin Residue in Food. Journal of agricultural and food chemistry, 66(38), 10077–10084.
  • Lechartier, B., et al. (2019). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 63(11), e01237-19.
  • Ren, J. (2022). Serine protease biochemistry, mechanism, and inhibitors. YouTube. Available from: [Link]

  • Matysiak, J. (2006). Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines. Bioorganic & medicinal chemistry, 14(8), 2613–2619.
  • Ibrahim, M. A. A., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. ResearchGate. Available from: [Link]

  • Tsuda, M., et al. (2010). Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. Frontiers in behavioral neuroscience, 4, 164.
  • Xin, P., et al. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal transduction and targeted therapy, 5(1), 1-6.
  • Wikipedia. (2024). Serine protease. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Reddy, M. S., et al. (2023). Design, Synthesis, and Molecular Docking of Novel Benzothiazinone Derivatives as DprE1 Inhibitors with Potential Antitubercular Activities. Pharmaceutical Chemistry Journal, 57(1), 1-10.
  • Szałek, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International journal of molecular sciences, 24(13), 10839.

Sources

The Advent of a New Antitubercular Arsenal: A Technical Guide to the Discovery and Synthesis of Benzothiazinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Tuberculosis Drug Discovery

The global health challenge posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, has necessitated a departure from conventional therapeutic strategies. For decades, the frontline antitubercular drug pipeline remained stagnant. The early 21st century, however, witnessed a resurgence in TB drug discovery, leading to the identification of novel chemical scaffolds with unique mechanisms of action. Among the most promising of these are the 1,3-benzothiazin-4-ones (BTZs), a class of exceptionally potent compounds that have rapidly progressed from laboratory curiosities to clinical candidates.[1][2] This guide provides an in-depth technical narrative of the discovery and the evolution of the synthesis of the benzothiazinone core, intended for researchers, medicinal chemists, and professionals in drug development.

The story of benzothiazinones is not merely a chronicle of chemical reactions but a compelling example of modern drug discovery, integrating screening, medicinal chemistry, and molecular biology to address a critical unmet medical need. The most advanced BTZ compounds, such as BTZ043 and PBTZ169 (macozinone), exhibit nanomolar activity against M. tuberculosis and are currently in clinical trials.[2][3] Their unique mode of action, the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis, underscores the power of targeting novel pathways.[4][5]

This guide will delve into the historical context of the discovery of BTZs, followed by a detailed exploration of the key synthetic methodologies that have been developed for their construction. From the classical routes to more recent, efficient, and safer protocols, we will examine the chemistry, the rationale behind the methodological evolution, and provide detailed experimental protocols for the synthesis of these vital compounds.

The Genesis of Benzothiazinones: From Screening to a New Chemical Class

The discovery of the antitubercular properties of benzothiazinones was not a serendipitous event but rather the outcome of a systematic investigation into sulfur-containing heterocyclic compounds.[2][6] Initial research efforts in the early 2000s, a collaboration between the Research Center for Antibiotics in Moscow and the Hans Knöll Institute in Jena, focused on dithiocarbamate (DTC) derivatives, a class of compounds known for their diverse biological activities.[6] While some DTC derivatives showed moderate antimycobacterial activity, it was the exploration of related heterocyclic scaffolds that led to the breakthrough.

In 2009, a seminal paper by Makarov and colleagues in Science formally introduced the 1,3-benzothiazin-4-ones as a new class of potent antitubercular agents.[5] This landmark publication described the synthesis and characterization of BTZs and identified their novel target, DprE1.[5][7] The lead compound, BTZ043, displayed remarkable potency, with a minimal inhibitory concentration (MIC) in the nanomolar range against M. tuberculosis.[6] This discovery was a pivotal moment in TB drug research, as it presented a new pharmacophore with a previously unexploited mechanism of action, offering hope against resistant strains.

Synthetic Strategies for the Benzothiazinone Core: An Evolutionary Tale

The synthesis of the benzothiazinone scaffold has evolved significantly since its initial discovery. Early methods, while effective, often relied on hazardous reagents and multi-step procedures. Subsequent research has focused on developing more efficient, safer, and scalable synthetic routes. This section will detail the key synthetic methodologies, providing both the chemical logic and practical protocols.

The Classical Approach: The Makarov Synthesis

The original synthetic route developed by Makarov and his team laid the groundwork for accessing the benzothiazinone core.[8] This method, while foundational, involves the use of toxic and flammable reagents like carbon disulfide in some of its variations.[9] The general strategy is a multi-step process that begins with a substituted 2-halobenzoic acid.

Reaction Scheme:

Makarov Synthesis cluster_reagents start Substituted 2-Halobenzoic Acid intermediate1 Acyl Chloride start->intermediate1  Activation reagent1 SOCl₂ or (COCl)₂ intermediate2 Benzoyl Isothiocyanate intermediate1->intermediate2  Thiocyanation reagent2 NH₄SCN or KSCN intermediate3 Thiourea Intermediate intermediate2->intermediate3  Amine Addition reagent3 Amine (R₂NH) product 2-Amino-Substituted Benzothiazinone intermediate3->product  Intramolecular  Cyclization reagent4 Base (e.g., Et₃N)

Figure 1: The classical Makarov synthesis of benzothiazinones.

Causality Behind Experimental Choices:

  • Activation of the Carboxylic Acid: The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation is crucial for the subsequent nucleophilic attack by the thiocyanate anion.

  • Formation of the Benzoyl Isothiocyanate: The acyl chloride is then reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate. The thiocyanate anion acts as a nucleophile, displacing the chloride to form the key benzoyl isothiocyanate intermediate.

  • Amine Addition: The electrophilic carbon of the isothiocyanate readily undergoes nucleophilic attack by a primary or secondary amine, leading to the formation of a thiourea derivative.

  • Intramolecular Cyclization: The final step is an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. A base, such as triethylamine (Et₃N), deprotonates the thiourea nitrogen, and the resulting anion attacks the carbon bearing the halogen on the aromatic ring, displacing the halide and forming the six-membered thiazinone ring.[8]

Experimental Protocol: A Representative Makarov Synthesis

The following is a generalized protocol based on the classical Makarov synthesis.[8]

  • Activation: To a solution of the substituted 2-halobenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Thiocyanation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., acetonitrile). Add ammonium thiocyanate (1.2 eq) in one portion and stir the mixture at room temperature for 1-2 hours.

  • Amine Addition and Cyclization: To the reaction mixture containing the benzoyl isothiocyanate, add the desired amine (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Then, add a base such as triethylamine (1.5 eq) and heat the mixture to 50-70 °C overnight.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzothiazinone.

A Safer Alternative: Synthesis via Benzoyl Thiocarbamates

A significant drawback of some variations of the classical synthesis is the use of highly toxic and flammable carbon disulfide. To address this, an improved method proceeding through benzoyl thiocarbamate intermediates was developed.[9][10] This approach offers a safer and more environmentally friendly alternative without compromising efficiency.

Reaction Scheme:

Benzoyl Thiocarbamate Route cluster_reagents start Substituted Benzoyl Chloride intermediate1 Benzoyl Thiocarbamate start->intermediate1  Acylation reagent1 Thiocarbamate intermediate2 2-Ethoxy-Benzothiazinone intermediate1->intermediate2  Intramolecular  Cyclization reagent2 Base (e.g., DBU) product 2-Amino-Substituted Benzothiazinone intermediate2->product  Amine Displacement reagent3 Amine (R₂NH)

Figure 2: Benzothiazinone synthesis via a benzoyl thiocarbamate intermediate.

Causality Behind Experimental Choices:

  • Formation of Benzoyl Thiocarbamate: This route begins with the acylation of a thiocarbamate with a substituted benzoyl chloride. This step is typically high-yielding and avoids the use of thiocyanate salts.

  • Base-Mediated Cyclization: The key step is the intramolecular cyclization of the benzoyl thiocarbamate, which is promoted by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9] The base facilitates the formation of an anionic intermediate that undergoes cyclization to form a 2-alkoxy-benzothiazinone.

  • Amine Displacement: The 2-alkoxy group is a good leaving group, and it is readily displaced by a primary or secondary amine to yield the final 2-amino-substituted benzothiazinone. This final step is often driven to completion by heating.

Experimental Protocol: Synthesis via Benzoyl Thiocarbamate

The following is a generalized protocol for this improved synthesis.[9][10]

  • Benzoyl Thiocarbamate Formation: In a one-pot procedure, dissolve the substituted benzoyl chloride (1.0 eq) and a thiocarbamate (e.g., O-ethyl thiocarbamate, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane). Add a base such as triethylamine (1.2 eq) and stir at room temperature for 4-6 hours. Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude benzoyl thiocarbamate.

  • Cyclization: Dissolve the crude benzoyl thiocarbamate in a suitable solvent (e.g., acetonitrile). Add DBU (1.5 eq) and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS for the formation of the 2-ethoxy-benzothiazinone intermediate.

  • Amine Displacement: To the reaction mixture containing the intermediate, add the desired amine (1.2 eq) and a catalytic amount of acetic acid. Heat the mixture to reflux for 6-12 hours.

  • Workup and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the target benzothiazinone.

The One-Pot Approach: Synthesis from Thiourea Derivatives

Further streamlining the synthesis of benzothiazinones, a highly efficient one-pot method starting from thiourea derivatives has been developed.[1][7][11][12] This approach is particularly attractive for library synthesis and large-scale production due to its operational simplicity and reduced number of synthetic steps.

Reaction Scheme:

Thiourea Route cluster_invisible start1 Substituted 2-Halobenzoic Acid intermediate1 Acyl Chloride start1->intermediate1  Activation reagent1 SOCl₂ product 2-Amino-Substituted Benzothiazinone intermediate1->p1  Condensation &  Cyclization start2 N,N-Disubstituted Thiourea start2->p1  Condensation &  Cyclization p1->product  Condensation &  Cyclization

Figure 3: The efficient one-pot synthesis of benzothiazinones from thiourea derivatives.

Causality Behind Experimental Choices:

  • In Situ Acyl Chloride Formation: The synthesis begins with the activation of a substituted 2-halobenzoic acid with thionyl chloride to form the acyl chloride in situ.[7][11] This avoids the need to isolate the often-sensitive acyl chloride.

  • One-Pot Condensation and Cyclization: The crucial step involves the direct reaction of the in situ generated acyl chloride with an N,N-disubstituted thiourea.[1][12] This reaction proceeds through a presumed acylated thiourea intermediate, which then undergoes a rapid intramolecular cyclization to form the benzothiazinone ring. The driving force for this reaction is the formation of the stable heterocyclic system.

Experimental Protocol: One-Pot Synthesis from Thiourea

The following is a generalized protocol for the one-pot synthesis.[7][11]

  • Acyl Chloride Formation: To a solution of the substituted 2-halobenzoic acid (1.0 eq) in a high-boiling solvent such as toluene, add thionyl chloride (2.0 eq). Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

  • Condensation and Cyclization: After cooling the reaction mixture to about 80 °C, add the N,N-disubstituted thiourea (1.1 eq) in one portion. Reheat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography on silica gel to yield the desired benzothiazinone.

Comparative Analysis of Synthetic Routes

The evolution of benzothiazinone synthesis reflects a drive towards greater efficiency, safety, and practicality. The following table summarizes the key features of the three main synthetic strategies.

FeatureMakarov SynthesisBenzoyl Thiocarbamate RouteOne-Pot Thiourea Route
Starting Materials 2-Halobenzoic acid, thiocyanate, amine2-Halobenzoyl chloride, thiocarbamate, amine2-Halobenzoic acid, thiourea
Key Intermediates Benzoyl isothiocyanate, thioureaBenzoyl thiocarbamate, 2-alkoxy-benzothiazinoneAcyl chloride (in situ)
Number of Steps Multi-stepTwo-stepOne-pot
Key Reagents SOCl₂, NH₄SCN, Et₃NDBU, acetic acidSOCl₂
Advantages Foundational, well-establishedAvoids toxic CS₂, good yieldsHighly efficient, operationally simple
Disadvantages Can involve toxic reagents (CS₂), multi-stepRequires preparation of thiocarbamateMay require high temperatures

Conclusion and Future Outlook

The discovery and development of benzothiazinones represent a significant advancement in the fight against tuberculosis. The synthetic chemistry community has responded to the importance of this new class of drugs by developing increasingly elegant and efficient methods for their synthesis. From the classical Makarov route to the modern one-pot thiourea-based synthesis, the evolution of these methods highlights the principles of green chemistry and process optimization.

As research into new benzothiazinone analogues continues, the demand for robust and versatile synthetic strategies will only increase. Future efforts will likely focus on further refining existing methods, exploring novel catalytic approaches, and developing asymmetric syntheses to access enantiomerically pure BTZs. The ongoing clinical evaluation of BTZ043 and macozinone will undoubtedly fuel further innovation in the synthesis and medicinal chemistry of this remarkable class of antitubercular agents. The journey of the benzothiazinones, from their discovery to their current status as promising clinical candidates, serves as a powerful testament to the crucial role of synthetic chemistry in addressing global health challenges.

References

  • Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6). [Link]

  • Connors, W., DeKorte, R., Lucas, S. C. C., Gopalsamy, A., & Ziegler, R. E. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. European Journal of Organic Chemistry, 2022(30). [Link]

  • Seidel, R. W., Nasrollahi, H., Ghavami, M., & Imming, P. (2021). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Medicinal Chemistry Research, 30(6), 1235–1243. [Link]

  • Trefzer, C., Škovierová, H., Buroni, S., Bobovská, A., Nenci, S., Molteni, E., ... & Riccardi, G. (2012). Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase DprE1. Journal of the American Chemical Society, 134(2), 912-915.
  • Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733. [Link]

  • Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6). [Link]

  • Makarov, V., Lechartier, B., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., ... & Cole, S. T. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372-383. [Link]

  • Makarov, V., Manina, G., Mikusova, K., Möllmann, U., Ryabova, O., Saint-Joanis, B., ... & Cole, S. T. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]

  • Seidel, R. W., Richter, A., Goddard, R., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(32), 4697-4715. [Link]

  • Slayden, R. A., & Barry, C. E. (2014). The synthesis and biological activity of 2-amino-and 2-aryl (heteryl) substituted 1, 3-benzothiazin-4-ones. Mini reviews in medicinal chemistry, 17(13), 1293-1305.
  • Makarov, V., Manina, G., Mikusova, K., Möllmann, U., Ryabova, O., Saint-Joanis, B., ... & Cole, S. T. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]

  • Makarov, V., Lechartier, B., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., ... & Cole, S. T. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372-383.
  • Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733. [Link]

  • Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2017). Biologically active 1, 3-benzothiazin-4-ones. Mini reviews in medicinal chemistry, 17(13), 1293-1305.
  • Connors, W., DeKorte, R., Lucas, S. C., Gopalsamy, A., & Ziegler, R. E. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. European Journal of Organic Chemistry, 2022(30), e202200551. [Link]

  • Connors, W., DeKorte, R., Lucas, S. C., Gopalsamy, A., & Ziegler, R. E. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. European Journal of Organic Chemistry, 2022(30), e202200551. [Link]

Sources

An In-depth Technical Guide on the Safety and Toxicity of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Data Gaps and the Power of Read-Across

To address this, we utilize the toxicological principle of read-across . This approach involves predicting the properties of a target substance by using data from one or more structurally similar source substances. The fundamental premise is that substances with similar chemical structures are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties.

For this assessment, we have selected two primary analogues:

  • Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide): An isomer of the target compound, differing in the positions of the nitrogen and sulfur atoms within the heterocyclic ring. It is a well-studied artificial sweetener with a vast database of toxicological information.

  • 1,2-Benzisothiazol-3(2H)-one (BIT): A related benzisothiazole that is widely used as a biocide and preservative[3][4]. It shares the core benzisothiazole ring system, providing insights into the potential hazards associated with this structural motif.

This guide will systematically present the available data for these analogues to construct a cohesive and scientifically-grounded safety assessment for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide.

Structural Similarity Analysis

The structural relationship between the target compound and its analogues is the cornerstone of this read-across assessment. The following diagram illustrates these similarities.

Structural_Analogy Target 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide (Target Compound) Saccharin Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) Analogue 1 Target->Saccharin Isomeric Relationship (Shared core atoms, different arrangement) BIT 1,2-Benzisothiazol-3(2H)-one (BIT) Analogue 2 Target->BIT Shared Benzisothiazole Core (Differing oxidation state of sulfur)

Figure 1: Structural relationship between the target compound and its analogues.

Physicochemical Properties and Their Implications for Toxicity

While specific experimental data for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is scarce, its structure suggests it is a solid at room temperature with limited water solubility, similar to its analogues. These properties are crucial as they influence the potential routes of exposure and absorption. For instance, as a solid, inhalation of dust particles and dermal contact are primary occupational exposure routes.

Toxicological Profile: A Read-Across Assessment

This section details the toxicological endpoints for the analogue compounds and provides an inferred assessment for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide.

Acute Toxicity

Acute toxicity data provides insights into the potential dangers of short-term exposure.

CompoundRouteSpeciesLD50 ValueReference
Saccharin Sodium OralRat14,200 mg/kg
OralMouse17,500 mg/kg
DermalRabbit>2,000 mg/kg[5]
1,2-Benzisothiazol-3(2H)-one (BIT) OralRat1,020 mg/kg[3]
OralMouse1,150 mg/kg[3]
DermalRat>2,000 mg/kg[6]

Analysis and Inferred Profile: Saccharin exhibits very low acute toxicity via the oral route. In contrast, BIT is classified as harmful if swallowed[7][8]. Given the structural similarities, it is prudent to handle 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide with a degree of caution, assuming a moderate acute oral toxicity profile, more aligned with BIT than saccharin. The dermal toxicity for both analogues is low.

Skin and Eye Irritation

The potential for a substance to cause local tissue damage upon contact is a critical safety consideration.

CompoundEndpointResultReference
Saccharin Skin IrritationMay cause slight irritation[9]
1,2-Benzisothiazol-3(2H)-one (BIT) Skin IrritationCauses skin irritation[7]
Eye IrritationCauses serious eye damage[6][7]

Analysis and Inferred Profile: BIT is a known skin irritant and can cause serious eye damage[6][7]. Saccharin is generally considered non-irritating, though some sources suggest it may cause slight skin irritation[9]. The isothiazolinone moiety in BIT is known to be reactive with biological macromolecules, which can lead to irritation and sensitization[3]. Therefore, it is highly recommended to assume that 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is a skin and eye irritant . Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance.

CompoundResultReference
Saccharin May cause a skin allergy in susceptible individuals at high concentrations[9]
1,2-Benzisothiazol-3(2H)-one (BIT) May cause an allergic skin reaction (Skin Sensitizer, Category 1)[7][8]

Analysis and Inferred Profile: BIT is a well-documented skin sensitizer[3][7][8]. The Scientific Committee on Consumer Safety in Europe has expressed concern over its sensitizing potential[3]. Although saccharin is not a potent sensitizer, there are reports of allergic reactions[9]. Given the presence of the isothiazole-related core structure, there is a significant potential for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide to be a skin sensitizer . Repeated dermal contact should be avoided.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material.

CompoundAmes Test (Bacterial Mutagenicity)In Vitro Mammalian CellsIn Vivo Mammalian CellsReference
Saccharin NegativePositive for clastogenicity at high dosesConflicting results, generally negative for chromosomal aberrations[10]
1,2-Benzisothiazol-3(2H)-one (BIT) NegativeNegative for chromosome aberrationNo significant findings[11]

Analysis and Inferred Profile: Saccharin is not mutagenic in bacterial systems, but some studies have shown it can cause chromosomal damage (clastogenicity) in mammalian cells in vitro at high concentrations[10]. However, the relevance of these findings to humans is debated[10]. BIT is generally considered not to be genotoxic[8][11]. Based on this, 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is not expected to be a potent mutagen . However, the potential for clastogenic effects at high concentrations cannot be entirely ruled out without direct testing.

Carcinogenicity

The potential of a substance to cause cancer is a major toxicological concern.

CompoundIARC ClassificationNTP ClassificationKey FindingsReference
Saccharin Group 3 (Not classifiable as to its carcinogenicity to humans)Removed from "Reasonably Anticipated to be a Human Carcinogen" list in 2000Bladder tumors in male rats were due to a species-specific mechanism not relevant to humans.[10][12]
1,2-Benzisothiazol-3(2H)-one (BIT) Not classifiedNot classifiedNot expected to be carcinogenic.[8][11]

Analysis and Inferred Profile: The historical controversy surrounding saccharin and bladder cancer in rats has been largely resolved. The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have both concluded that the mechanism of tumor formation in rats is not relevant to humans[10][12]. BIT is also not considered to be carcinogenic[8][11]. Therefore, it is unlikely that 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide poses a significant carcinogenic risk to humans .

Reproductive and Developmental Toxicity

This endpoint assesses the potential for adverse effects on sexual function, fertility, and development of the offspring.

CompoundKey FindingsReference
Saccharin Crosses the placenta and can accumulate in the fetus. Some studies suggest maternal consumption may affect offspring's metabolic control.[10]
1,2-Benzisothiazol-3(2H)-one (BIT) Developmental effects (skeletal abnormalities) were observed only at doses that also caused maternal toxicity. No fertility effects observed.[3][11]

Analysis and Inferred Profile: Saccharin's ability to cross the placenta warrants caution for its use during pregnancy[10]. For BIT, adverse developmental effects only occur at levels that are already toxic to the mother[3][11]. Based on this, it is advisable to handle 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide with caution, particularly for individuals who are pregnant or planning to become pregnant . Exposure should be minimized.

Experimental Protocols: A Framework for Future Studies

Should direct toxicological testing of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide be required, the following standard OECD guidelines provide a robust framework.

Acute Oral Toxicity (OECD 423)
  • Animal Model: Female rats are typically used.

  • Procedure: A single oral dose is administered to a small group of animals.

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 (Lethal Dose, 50%) is estimated.

In Vitro Skin Irritation (OECD 439)
  • Test System: Reconstituted human epidermis (RhE) model.

  • Procedure: The test chemical is applied topically to the tissue surface.

  • Endpoint: Cell viability is measured by MTT assay. A reduction in viability below a certain threshold indicates irritation potential.

In Vitro Skin Sensitization (OECD 442d)
  • Test System: ARE-Nrf2 Luciferase Test Method.

  • Principle: Measures the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.

  • Procedure: A keratinocyte cell line is exposed to the test chemical.

  • Endpoint: Luciferase gene induction is measured as a proxy for pathway activation.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation (if required) Genotox Genotoxicity (Ames, Micronucleus) OECD 471, 487 Decision1 Positive Genotoxicity? Genotox->Decision1 Irritation Skin/Eye Irritation (RhE, BCOP) OECD 439, 437 Decision2 Significant Acute/Local Toxicity? Irritation->Decision2 Sensitization Skin Sensitization (DPRA, KeratinoSens™) OECD 442c, 442d Sensitization->Decision2 AcuteTox Acute Toxicity (Oral, Dermal) OECD 423, 402 RepeatDose Repeated Dose Toxicity (28-day) OECD 407 AcuteTox->RepeatDose ReproTox Reproductive/Developmental Screen OECD 421 RepeatDose->ReproTox RiskAssessment Comprehensive Risk Assessment ReproTox->RiskAssessment Start Test Substance: 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide Start->Genotox Start->Irritation Start->Sensitization Decision1->AcuteTox Yes Decision1->Decision2 No Decision2->AcuteTox Yes Decision2->RiskAssessment No, low concern

Figure 2: A tiered approach to toxicological testing.

Safe Handling and Personal Protective Equipment (PPE)

Based on the inferred toxicological profile, the following handling procedures are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat. Avoid exposed skin.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion and Recommendations

While direct toxicological data for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is not available, a read-across analysis using saccharin and 1,2-benzisothiazol-3(2H)-one provides a valuable framework for inferring its safety profile.

Key Inferred Hazards:

  • Moderate acute oral toxicity.

  • Skin and eye irritant.

  • Potential skin sensitizer.

The compound is unlikely to be a potent mutagen or carcinogen. Prudence is advised regarding exposure during pregnancy due to the placental transfer observed with the analogue saccharin.

For any application involving significant human exposure, direct toxicological testing is strongly recommended to confirm this inferred profile. In the absence of such data, strict adherence to the recommended safe handling procedures is imperative to ensure the safety of all personnel.

References

  • SACCHARIN SODIUM E 954. (2013, January 11). Farmalabor Materie Prime. [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. (n.d.). Chemos GmbH & Co. KG. [Link]

  • Brazier, Y. (2021, March 30). Saccharin: Uses, risk, and benefits. Medical News Today. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Benzisothiazol-3(2H)-one. In PubChem Compound Database. Retrieved from [Link]

  • Sum of the genotoxicity of saccharin. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. (n.d.). Chemos GmbH & Co. KG. [Link]

  • Office of Environmental Health Hazard Assessment. (2003, February). Evidence on the Carcinogenicity of Sodium Saccharin. OEHHA. [Link]

  • Wikipedia contributors. (2023, December 19). Benzisothiazolinone. In Wikipedia, The Free Encyclopedia. [Link]

  • Australian Government Department of Health. (2019, December 12). Benzisothiazolinone and its salts: Human health tier II assessment. [Link]

  • U.S. Food and Drug Administration. (2023, February 27). Aspartame and Other Sweeteners in Food. FDA. [Link]

  • 1,2-benzisothiazolin-3-one. (n.d.). AERU - University of Hertfordshire. [Link]

  • 1,2-benzisothiazolin-3-one. (n.d.). AERU - University of Hertfordshire. [Link]

  • SACCHARIN HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Sharma, V., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

  • International Agency for Research on Cancer. (1999). Saccharin and its salts. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. [Link]

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. (2020, July 31). PMC - NIH. [Link]

  • Lee, J. G., et al. (2024). Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats. Food and Chemical Toxicology. [Link]

Sources

Methodological & Application

Applications of Benzothiazinones in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive overview of the applications of benzothiazinones in medicinal chemistry, with a primary focus on their established role as potent antitubercular agents and their emerging potential in other therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and the scientific rationale behind methodological choices.

Introduction to Benzothiazinones

Benzothiazinones are a class of heterocyclic compounds characterized by a fused benzene and thiazinone ring system. Their unique structural features have made them a subject of significant interest in medicinal chemistry. While the 1,3-benzothiazin-4-one scaffold is the most extensively studied, variations in the core structure and substitutions have given rise to a diverse library of compounds with a broad range of biological activities. This guide will delve into the key applications of these versatile molecules, from their groundbreaking success in combating tuberculosis to their promising future in cancer, inflammation, and neurodegenerative disease research.

Part 1: Antitubercular Applications of Benzothiazinones

The most profound impact of benzothiazinones in medicinal chemistry to date has been in the fight against tuberculosis (TB), a devastating infectious disease caused by Mycobacterium tuberculosis (Mtb). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for novel therapeutics with new mechanisms of action, a role that benzothiazinones have impressively filled.[1]

Mechanism of Action: Inhibition of DprE1

The primary antitubercular activity of benzothiazinones is attributed to their potent and specific inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[3] Inhibition of DprE1 disrupts cell wall synthesis, leading to cell lysis and bacterial death.[3]

8-nitrobenzothiazinones, such as the clinical candidates BTZ043 and PBTZ169 (macozinone), act as suicide inhibitors.[3] The nitro group of the benzothiazinone is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, forming a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inactivating the enzyme.[3]

DprE1_Inhibition cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by Benzothiazinone DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPR->DPA DprE1 Epimerization Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall BTZ Benzothiazinone (Prodrug) BTZ_active Reactive Nitroso Intermediate BTZ->BTZ_active DprE1-mediated reduction DprE1_inactive Inactive DprE1-BTZ Adduct BTZ_active->DprE1_inactive DprE1_active Active DprE1 DprE1_active->DprE1_inactive Covalent Bonding (Cys387) DprE1_inactive->DPA Inhibition Anticancer_Mechanism cluster_cellular_effects Cellular Effects BTZ Benzothiazinone Derivative Apoptosis Induction of Apoptosis BTZ->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., S phase) BTZ->CellCycleArrest KinaseInhibition Kinase Inhibition (e.g., VEGFR2) BTZ->KinaseInhibition CancerCell Cancer Cell Apoptosis->CancerCell acts on CellCycleArrest->CancerCell acts on KinaseInhibition->CancerCell acts on CellDeath Cancer Cell Death CancerCell->CellDeath leads to Synthesis_Workflow cluster_reactants Reactants cluster_products Products & Purification Amine Amine ReactionVessel One-Pot Reaction (Toluene, Reflux, Dean-Stark) Amine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel ThiosalicylicAcid Thiosalicylic Acid ThiosalicylicAcid->ReactionVessel CrudeProduct Crude Benzothiazinone ReactionVessel->CrudeProduct PurifiedProduct Purified Benzothiazinone CrudeProduct->PurifiedProduct Column Chromatography

Workflow for the one-pot synthesis of benzothiazinones.

Materials:

  • Primary or secondary amine

  • Aldehyde (aliphatic or aromatic)

  • Thiosalicylic acid

  • Toluene

  • Saturated sodium hydroxide solution

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (eluents)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add toluene (70 mL), the amine (1 mmol), and the aldehyde (1 mmol).

    • Heat the mixture to 50°C.

  • Addition of Thiosalicylic Acid:

    • After 15 minutes of preheating, add thiosalicylic acid (1 mmol) to the reaction mixture.

  • Reflux:

    • Heat the mixture to reflux and maintain for 5 hours, collecting the water in the Dean-Stark trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated solution of sodium hydroxide (3 x 30 mL).

    • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

References

  • Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. (n.d.). PMC. [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). Academic Journals. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (n.d.). NIH. [Link]

  • Synthesis of Some 1, 3 -Benzothiazine-4-ones as Potential Antitubercular Agent. (n.d.). EAS Publisher. [Link]

  • Benzothiazoles as potential antiviral agents. (2020). PMC. [Link]

  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. (n.d.). PMC. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. (n.d.). ACS Publications. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). PMC. [Link]

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. (n.d.). MDPI. [Link]

  • Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. (2023). ASM Journals. [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (n.d.). MDPI. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). PubMed. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC. [Link]

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. (2021). PMC. [Link]

  • Anti-HIV-1 activity of benzothiadiazine dioxide. (n.d.). PubMed. [Link]

  • 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. (n.d.). PubMed. [Link]

  • Macozinone (MCZ, PBTZ-169). (n.d.). Working Group for New TB Drugs. [Link]

  • Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. (2009). NIH. [Link]

Sources

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Benzothiazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Benzothiazinones and the Imperative of Precise Structural Elucidation

Benzothiazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as a privileged scaffold in the quest for novel therapeutics. The precise substitution pattern on the benzothiazinone core is critical to its pharmacological activity, making unambiguous structural characterization a cornerstone of the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for the structural elucidation of these molecules.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of benzothiazinone compounds, offering both foundational knowledge and practical protocols for researchers in the field.

The Benzothiazinone Scaffold: A Structural Overview

The core of the benzothiazinone family is a bicyclic system comprising a benzene ring fused to a thiazinone ring. The most common isomer encountered in medicinal chemistry is the 2H-1,4-benzothiazin-3(4H)-one scaffold. A thorough understanding of the numbering and the electronic environment of each position is fundamental to interpreting the NMR spectra.

Figure 1: Numbering of the 2H-1,4-benzothiazin-3(4H)-one scaffold.

Foundational Principles of ¹H and ¹³C NMR for Benzothiazinone Analysis

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). For benzothiazinones, the aromatic region (typically 6.5-8.5 ppm) reveals the substitution pattern on the benzene ring, while the aliphatic region provides signals for the protons on the thiazinone ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its chemical environment, offering a detailed map of the carbon skeleton.[2] The large chemical shift range of ¹³C NMR (0-220 ppm) generally results in a spectrum with well-resolved signals, even for complex molecules.[3]

Characteristic ¹H and ¹³C NMR Chemical Shifts for Substituted Benzothiazinones

The following tables summarize the typical chemical shift ranges for the core protons and carbons of substituted 2H-1,4-benzothiazin-3(4H)-one derivatives. These values are based on reported data for various analogues and serve as a valuable guide for spectral interpretation.[4][5] It is important to note that the exact chemical shifts will vary depending on the specific substituents and the deuterated solvent used.[4]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted 2H-1,4-Benzothiazin-3(4H)-one Derivatives

Proton PositionChemical Shift (δ, ppm)MultiplicityNotes
H2~3.56Singlet (s)Methylene protons on the thiazinone ring. Can be a multiplet if substituted at C2.
H5, H6, H7, H86.8 - 8.2Multiplets (m)Aromatic protons. The specific shifts and coupling patterns depend on the substitution.
NH (at N4)~10.77Broad Singlet (br s)Amide proton. Chemical shift can be highly variable and influenced by solvent and concentration.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted 2H-1,4-Benzothiazin-3(4H)-one Derivatives

Carbon PositionChemical Shift (δ, ppm)Notes
C2~29Methylene carbon of the thiazinone ring.
C3~165Carbonyl carbon of the amide group.
C4a~123Aromatic quaternary carbon.
C5~128Aromatic methine carbon.
C6~124Aromatic methine carbon.
C7~126Aromatic methine carbon.
C8~115Aromatic methine carbon.
C8a~138Aromatic quaternary carbon.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis

This protocol outlines the standard procedure for preparing a benzothiazinone sample for NMR analysis.

Materials:

  • Benzothiazinone compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

  • Filter (e.g., cotton plug in pipette)

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the benzothiazinone compound into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds, while DMSO-d₆ is excellent for less soluble compounds. Gently swirl or vortex the vial to dissolve the sample completely.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube. This is crucial as suspended particles can degrade the quality of the NMR spectrum.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

  • Homogenization: Gently invert the NMR tube several times to ensure the solution is homogeneous.

Protocol 2: Standard ¹D NMR Data Acquisition

This protocol provides a general workflow for acquiring standard one-dimensional ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.

Workflow:

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is at the desired temperature (typically 298 K).

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Set the number of scans (typically 8 to 64 for a sample of this concentration).

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Set the number of scans (typically 128 to 1024 or more, as ¹³C is much less sensitive than ¹H).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C experiments.

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation DataAcq Data Acquisition (1D & 2D) SamplePrep->DataAcq Insert Sample Processing Data Processing DataAcq->Processing Generate FID Analysis Spectral Analysis & Structure Elucidation Processing->Analysis Generate Spectrum

Figure 2: A simplified workflow for NMR analysis.

Advanced NMR Techniques for Unambiguous Structural Assignment

For complex benzothiazinone derivatives or for the definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. It is particularly useful for tracing the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons and for piecing together the molecular framework.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of a benzothiazinone compound can be achieved.

Application in Drug Discovery and Development

NMR spectroscopy is a cornerstone of modern drug discovery. For benzothiazinone-based drug candidates, NMR is crucial for:

  • Structural Verification: Confirming the identity and structure of newly synthesized compounds.[1]

  • Purity Assessment: Identifying and quantifying impurities.

  • Conformational Analysis: Determining the three-dimensional shape of the molecule in solution, which can be critical for its interaction with biological targets.

  • Metabolite Identification: Characterizing the structures of metabolites in drug metabolism studies.

  • Fragment-Based Drug Discovery (FBDD): NMR is a powerful tool for screening fragment libraries for binding to a target protein, a key strategy in modern drug discovery.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive analysis of benzothiazinone compounds. A systematic approach, combining standard 1D NMR with advanced 2D techniques, allows for the unambiguous determination of their chemical structures. The protocols and spectral data provided in this application note serve as a practical guide for researchers, scientists, and drug development professionals working with this important class of molecules, enabling them to confidently characterize their compounds and advance their research endeavors.

References

  • (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]

  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (2022). MDPI. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). PMC. [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. (n.d.). ResearchGate. [Link]

  • 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. (n.d.). ResearchGate. [Link]

  • Synthesis and structure of 2-(nitromethylene)-2 H -1,4-benzothiazin-3(4 H )-one. (n.d.). ResearchGate. [Link]

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2021). PMC. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • Synthesis and spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. (n.d.). European Journal of Chemistry. [Link]

  • Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. (n.d.). ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Application of NMR in drug discovery. (n.d.). researchmap. [Link]

  • Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. (2018). PMC. [Link]

  • Applications of NMR in drug discovery. (n.d.). ResearchGate. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (n.d.). PubMed. [Link]

  • 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... (n.d.). ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • NMR spectroscopic study of 3-nitrofurazans. (n.d.). ResearchGate. [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Scribd. [Link]

  • Applications of Solution NMR in Drug Discovery. (n.d.). MDPI. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). NIH. [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants. (n.d.). Organic Chemistry Data & Info. [Link]

Sources

Application Notes and Protocols for Screening Benzothiazinone Libraries for Antitubercular Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzothiazinones in the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This has fueled the urgent need for novel antitubercular agents with new mechanisms of action.[1][2] Benzothiazinones (BTZs) have emerged as a highly promising class of compounds, exhibiting potent bactericidal activity against Mtb, including drug-resistant isolates.[3][4]

The primary molecular target of BTZs is the flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5][6] DprE1 is a crucial enzyme in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[5][6] BTZs act as suicide inhibitors, forming a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible enzyme inhibition and subsequent cell death.[2][7] This unique mechanism of action makes BTZs attractive candidates for new TB therapies.[6]

This guide provides a comprehensive overview and detailed protocols for the screening of benzothiazinone libraries to identify and characterize novel antitubercular agents. The workflow is designed to be a self-validating system, progressing from high-throughput primary screening to detailed hit characterization and mechanism of action validation.

I. Overview of the Screening Cascade

The successful identification of potent benzothiazinone candidates requires a multi-step screening cascade. This process is designed to efficiently identify compounds with potent antitubercular activity while simultaneously eliminating those with undesirable properties, such as cytotoxicity.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Preliminary Safety cluster_3 Phase 4: Mechanism of Action Primary_Screening Primary High-Throughput Screening (HTS) (e.g., MABA) Hit_Confirmation Hit Confirmation & MIC Determination Primary_Screening->Hit_Confirmation Active Compounds Cytotoxicity_Assay Cytotoxicity Assessment (e.g., against Vero or A549 cells) Hit_Confirmation->Cytotoxicity_Assay Confirmed Hits MOA_Validation Mechanism of Action Validation (e.g., DprE1 Inhibition Assay) Cytotoxicity_Assay->MOA_Validation Non-toxic Hits Candidate Lead Candidate MOA_Validation->Candidate Validated Candidates

Caption: A typical screening cascade for identifying novel benzothiazinone antitubercular agents.

II. Benzothiazinone Library: Design and Synthesis Considerations

The quality and diversity of the chemical library are paramount to the success of any screening campaign. For benzothiazinones, structure-activity relationship (SAR) studies have provided valuable insights for library design.[1]

Key structural features for potent antitubercular activity include:

  • An 8-nitro group and a sulfur atom at position 1: These are critical for the mechanism-based inhibition of DprE1.[1]

  • A trifluoromethyl group at position 6: This substituent generally enhances activity.[1]

  • Modifications at position 2: This position is amenable to a wide range of substitutions to modulate potency, solubility, and pharmacokinetic properties.[1][8]

Several synthetic routes for benzothiazinone analogs have been established.[9][10] A common and efficient method involves the reaction of a substituted 2-chlorobenzoic acid with a thiourea derivative, allowing for the formation of the thiazinone ring in a single step.[9]

III. Experimental Protocols

A. Primary Screening: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, robust, and cost-effective method for high-throughput screening of compounds against M. tuberculosis.[11][12] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.

Protocol: MABA for M. tuberculosis H37Rv

  • Preparation of Mycobacterial Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.

  • Compound Plating:

    • Prepare stock solutions of the benzothiazinone library compounds in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform serial dilutions of the compounds. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.

    • Include positive controls (e.g., rifampicin, isoniazid) and negative controls (DMSO vehicle).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue solution to each well.

    • Incubate the plates for an additional 24 hours at 37°C.

  • Data Acquisition and Analysis:

    • Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of each well.

    • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits more than 90% of bacterial growth, as indicated by the absence of a color change from blue to pink.[1]

Parameter Description
Bacterial Strain M. tuberculosis H37Rv (ATCC 27294)
Growth Medium Middlebrook 7H9 with ADC and Tween 80
Assay Volume 200 µL
Incubation Time 5-7 days at 37°C
Readout Colorimetric or Fluorometric
B. Hit Confirmation and Determination of Minimum Inhibitory Concentration (MIC)

Compounds that show significant activity in the primary screen should be re-tested to confirm their activity and to determine their precise MIC value. This is typically done using the same MABA protocol but with a narrower range of compound concentrations.

C. Cytotoxicity Assessment

It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure their selectivity for mycobacteria. A common method is the MTT assay using a cell line such as Vero (monkey kidney epithelial cells) or A549 (human lung epithelial cells).[13]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture Vero or A549 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment:

    • Expose the cells to serial dilutions of the hit compounds for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to a purple formazan product.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

    • The selectivity index (SI) is calculated as the ratio of CC50 to MIC (SI = CC50/MIC). A higher SI value indicates greater selectivity of the compound for M. tuberculosis.

D. Intracellular Activity Assessment

Since M. tuberculosis is an intracellular pathogen, it is important to evaluate the activity of promising compounds within infected macrophages.[9][14]

Protocol: Macrophage Infection Assay

  • Macrophage Culture:

    • Seed macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) in a 96-well plate and allow them to adhere.

  • Infection:

    • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for a few hours.

    • Wash the cells to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh media containing serial dilutions of the test compounds.

  • Incubation and Lysis:

    • Incubate the infected cells for 3-5 days.

    • Lyse the macrophages to release the intracellular bacteria.

  • Quantification of Bacterial Viability:

    • Determine the number of viable bacteria by plating the lysate on 7H11 agar plates and counting the colony-forming units (CFU) after 3-4 weeks of incubation. Alternatively, a reporter strain of M. tuberculosis expressing luciferase can be used for a more rapid readout.[14]

E. Mechanism of Action Validation: DprE1 Inhibition

To confirm that the antitubercular activity of the hit compounds is due to the inhibition of DprE1, a target-based assay can be performed. This can involve biochemical assays with the purified DprE1 enzyme or by observing the accumulation of specific metabolic intermediates in treated M. tuberculosis cells.[15]

DprE1_Inhibition DPR Decaprenylphosphoryl-β-D-ribofuranose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-D-erythropentofuranose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan BTZ Benzothiazinone BTZ->DprE1 Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic resolution of impurities. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity of your target compound.

I. Understanding the Molecule: Physicochemical Properties and Potential Impurities

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that can be characterized as a moderately polar molecule.[1] While specific experimental data for the parent compound is limited, N-alkylated analogs exhibit properties that suggest a balance of hydrophilic and lipophilic character, making it amenable to both normal-phase and reverse-phase chromatography.[2][3]

Potential Impurities: A thorough understanding of the synthetic route is critical for anticipating potential impurities. Common side-products in the synthesis of related benzothiazinones and sulfonamides include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Regioisomers: In cases of substitution reactions, isomers may form.

  • Hydrolysis Products: The thiazine ring can be susceptible to cleavage under strong acidic or basic conditions, leading to the formation of sulfonated benzoic acid derivatives.[4]

  • By-products from Reagents: Impurities originating from the reagents used in the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide: normal-phase or reverse-phase chromatography?

A1: The choice depends on the polarity of the impurities. A good starting point is thin-layer chromatography (TLC) analysis of your crude material. If the impurities are significantly less polar than your product, normal-phase chromatography on silica gel is often effective.[5][6] If the impurities are more polar or structurally very similar to the product, reverse-phase high-performance liquid chromatography (RP-HPLC) may provide better resolution.[7][8]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and related compounds can be sensitive to the acidic nature of standard silica gel.[9] Consider the following:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel. Alternatively, consider using a bonded-phase silica gel like diol or amino-propylated silica.

  • Switch to Reverse-Phase Chromatography: If degradation persists, RP-HPLC is a viable alternative as the stationary phases are generally more robust and the mobile phases are often buffered.

Q3: I'm observing significant peak tailing in my reverse-phase HPLC analysis. What are the likely causes and solutions?

A3: Peak tailing for nitrogen-containing heterocyclic compounds in RP-HPLC is often due to secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase. To mitigate this:

  • Use of Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.

  • Column Choice: Employ a modern, high-purity, end-capped C18 or C8 column, or consider a column with a polar-embedded group, which provides shielding of the silica surface.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide.

Issue 1: Poor Separation of Impurities
Symptom Potential Cause Troubleshooting Steps
Co-elution of product and impurity peaks in normal-phase chromatography. Insufficient difference in polarity between the compound and the impurity.1. Optimize the Mobile Phase: • Adjust the solvent ratio. For a common hexane/ethyl acetate system, a gradual increase in the more polar solvent (ethyl acetate) can improve separation.[10] • Change solvent selectivity. Replace ethyl acetate with dichloromethane or a mixture of solvents with different hydrogen bonding capabilities. 2. Change the Stationary Phase: • Consider a different stationary phase like alumina or a bonded phase (e.g., diol, cyano).
Broad peaks and poor resolution in reverse-phase HPLC. Suboptimal mobile phase pH leading to multiple ionization states of the analyte or impurities.1. Adjust Mobile Phase pH: • Screen a pH range from 2.5 to 7.0 using appropriate buffers (e.g., phosphate, acetate, formate) to find the optimal pH for peak shape and resolution. 2. Optimize Organic Modifier: • Evaluate both acetonitrile and methanol as the organic modifier. They offer different selectivities and can significantly impact resolution.[8]
Inconsistent retention times. Poor column equilibration or changes in mobile phase composition.1. Ensure Proper Equilibration: • Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Mobile Phase Preparation: • Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Issue 2: Peak Shape Problems (Tailing, Fronting, Splitting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing. Secondary interactions with the stationary phase (especially in RP-HPLC).1. Mobile Phase Modification (RP-HPLC): • Lower the pH of the mobile phase to protonate residual silanols. • Add a competing base like triethylamine (0.1% v/v). 2. Column Selection: • Use a high-purity, end-capped column.
Peak Fronting. Column overload or sample solvent stronger than the mobile phase.1. Reduce Sample Concentration/Volume: • Dilute the sample or inject a smaller volume. 2. Match Sample Solvent to Mobile Phase: • Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
Split Peaks. Column blockage or void at the column inlet.1. Check for Blockages: • Reverse the column (if permissible by the manufacturer) and flush with a strong solvent. 2. Column Maintenance: • Use guard columns and in-line filters to protect the analytical column.
Issue 3: Low or No Recovery of the Compound
Symptom Potential Cause Troubleshooting Steps
Compound does not elute from the column. Compound is too strongly retained on the stationary phase.1. Normal-Phase: • Drastically increase the polarity of the mobile phase (e.g., add methanol to an ethyl acetate/hexane mixture). 2. Reverse-Phase: • Increase the percentage of the organic modifier in the mobile phase.
Low recovery after purification. Compound degradation on the column or irreversible adsorption.1. Assess Compound Stability: • Perform a stability study by dissolving the compound in the mobile phase and analyzing it over time. 2. Change Stationary Phase: • If using silica gel, switch to a less acidic stationary phase like neutral alumina.

IV. Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography Method Development
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., hexane:ethyl acetate mixtures from 9:1 to 1:1).

    • Visualize the spots under UV light (254 nm).

    • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Chromatography:

    • Pack a glass column with silica gel in the chosen mobile phase.

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Elute the column with the selected mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC Method Development
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Optimization:

    • Peak Shape: If peak tailing is observed, consider adding a small amount of triethylamine to the mobile phase or using a phosphate buffer at pH 2.5-3.0.

    • Resolution: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will generally provide better resolution.

    • Organic Modifier: If resolution is still not optimal, substitute acetonitrile with methanol and re-optimize the gradient.

V. Visualizations

Chromatography_Troubleshooting_Workflow start Chromatography Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes splitting Splitting peak_shape->splitting Yes recovery Low Recovery? resolution->recovery No optimize_mobile_phase Optimize Mobile Phase Selectivity resolution->optimize_mobile_phase Yes check_stability Assess Compound Stability recovery->check_stability Yes end Problem Resolved recovery->end No adjust_ph Adjust Mobile Phase pH / Additives tailing->adjust_ph reduce_load Reduce Sample Load / Match Solvent fronting->reduce_load check_column Check for Column Void / Blockage splitting->check_column adjust_ph->end reduce_load->end check_column->end change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase If necessary change_stationary_phase->end increase_elution_strength Increase Elution Strength check_stability->increase_elution_strength increase_elution_strength->end

Caption: A logical workflow for troubleshooting common chromatography issues.

Method_Development_Strategy cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Optimization cluster_3 Finalization TLC TLC Screening (Normal Phase) Select Select Primary Method (NP or RP) TLC->Select Scouting Scouting Gradient (Reverse Phase) Scouting->Select Optimize_NP Optimize Mobile Phase (Solvent Ratio & Type) Select->Optimize_NP Normal Phase Optimize_RP Optimize Mobile Phase (pH, Organic Modifier, Gradient) Select->Optimize_RP Reverse Phase Final Finalized Purification Method Optimize_NP->Final Optimize_RP->Final

Caption: A strategic approach to chromatography method development.

VI. References

  • 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2021). Molecules. [Link]

  • 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2018). Scientia Pharmaceutica. [Link]

  • 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2016). ResearchGate. [Link]

  • METHODS OF ANALYSIS OF SACCHARIN. (n.d.). ResearchGate. [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1981). Journal of Pharmaceutical Sciences. [Link]

  • A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study. (2019). ResearchGate. [Link]

  • High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. (1978). Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). Molecules. [Link]

  • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]

  • Saccharin. (n.d.). US Pharmacopeia (USP). [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing. [Link]

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2023). Molecules. [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002). Journal of Agricultural and Food Chemistry. [Link]

  • Impurities in Commercial Saccharin. I. Impurities Soluble in Organic Solvents. (1977). Journal of AOAC INTERNATIONAL. [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2015). ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia. [Link]

  • Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. (1983). Food and Chemical Toxicology. [Link]

  • 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Benzothiazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of benzothiazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the transition from laboratory-scale to larger-scale production. Here, we combine established chemical principles with field-proven insights to ensure your synthesis is robust, safe, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up a benzothiazinone synthesis?

When moving from bench-scale to pilot or production scale, several parameters that may have been forgiving in the lab become critical. The primary considerations are:

  • Reaction Stoichiometry and Reagent Addition: Precise control over the molar ratios of reactants is paramount. On a larger scale, even small deviations can lead to significant impurity formation and yield loss. The rate of reagent addition, especially for exothermic steps, must be carefully controlled to manage heat evolution.

  • Heat Transfer and Temperature Control: Exothermic reactions, such as the formation of acyl chlorides with thionyl chloride or the cyclization step, can lead to thermal runaways if not managed properly. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[1][2] A thorough understanding of the reaction's thermal profile is essential.

  • Mixing Efficiency: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and inconsistent product quality. The choice of reactor and agitator design is crucial for maintaining a homogeneous reaction mixture.[3]

  • Work-up and Product Isolation: Procedures that are simple on a lab scale, like extractions and filtrations, can become bottlenecks at a larger scale. Solvent volumes, phase separation times, and filtration efficiency need to be optimized.

  • Crystallization and Polymorphism: The cooling rate, solvent system, and agitation during crystallization can significantly impact the crystal form (polymorphism), purity, and handling characteristics of the final product. Benzothiazinone compounds have been shown to exhibit polymorphism, which can affect their physicochemical properties, including solubility and bioavailability.[4]

Q2: Which synthetic route is recommended for the large-scale production of benzothiazinones, considering safety and efficiency?

Several synthetic routes to benzothiazinones have been reported. For large-scale synthesis, the "thiourea pathway" offers significant advantages in terms of safety and efficiency over classical methods that utilize highly toxic and flammable reagents like carbon disulfide.[5][6]

The thiourea route typically involves the reaction of a substituted 2-halobenzoic acid with a suitable N,N-disubstituted thiourea in the presence of a base. This method avoids the use of hazardous intermediates like isothiocyanates generated from carbon disulfide.[5] While Makarov's original route involving the reaction of a benzoyl chloride with ammonium thiocyanate is also common, the thiourea pathway can offer a more streamlined and safer process for industrial applications.[5]

Q3: How can I monitor the progress of my benzothiazinone synthesis effectively at a larger scale?

Real-time reaction monitoring is crucial for process control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for tracking the consumption of starting materials and the formation of the benzothiazinone product.[7][8][9]

  • Method Development: A robust HPLC method should be developed and validated at the lab scale. This method should be able to separate the starting materials, intermediates, the final product, and any known impurities.

  • In-Process Control (IPC): During the scale-up synthesis, samples can be withdrawn from the reactor at regular intervals and analyzed by HPLC to determine the reaction's progress. This data allows for informed decisions on when to proceed to the next step or when the reaction is complete, preventing the formation of degradation products due to prolonged reaction times. Automated reaction monitoring systems can further enhance this process.[10][11]

Troubleshooting Guides

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the scale-up synthesis of benzothiazinone compounds.

Stage 1: Acyl Chloride Formation (using Thionyl Chloride)

Problem 1: The reaction to form the benzoyl chloride is sluggish or incomplete.

  • Potential Cause: Impure or wet starting materials or solvents. Thionyl chloride is highly reactive with water, and any moisture will consume the reagent and generate hydrochloric acid, which can interfere with the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., toluene, dichloromethane). Ensure the starting benzoic acid derivative is thoroughly dried.

    • Reagent Quality: Use a fresh, high-purity grade of thionyl chloride. Older bottles may have degraded due to exposure to atmospheric moisture.

    • Temperature: While the reaction is often performed at elevated temperatures, ensure the temperature is appropriate for your specific substrate. Monitor the reaction progress by TLC or HPLC.

    • Catalyst: In some cases, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. However, be cautious as this can also promote side reactions at higher temperatures.

Problem 2: The reaction mixture darkens significantly, and I'm observing multiple byproducts.

  • Potential Cause: The reaction temperature is too high, leading to decomposition of the starting material or the product.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature and monitor the progress over a longer period.

    • Controlled Addition: Add the thionyl chloride dropwise to the solution of the benzoic acid derivative at a controlled temperature to manage any initial exotherm.

Problem 3: How do I safely handle and quench a large excess of thionyl chloride after the reaction?

  • Potential Cause: The reaction of thionyl chloride with quenching agents like water or alcohols is highly exothermic and releases toxic gases (HCl and SO₂).[12]

  • Troubleshooting Steps:

    • Distillation: For larger scales, distilling the excess thionyl chloride under reduced pressure is the preferred method. This allows for recovery and reuse of the reagent.[12]

    • Controlled Quenching: If distillation is not feasible, the reaction mixture containing excess thionyl chloride should be added slowly to a vigorously stirred, cooled (0-5 °C) quenching solution. Suitable quenching solutions include:

      • Ice-cold water

      • A cold, dilute aqueous solution of a base like sodium bicarbonate or sodium hydroxide.[13]

    • Ventilation: Always perform quenching in a well-ventilated fume hood or reactor system equipped with a scrubber to neutralize the acidic gases produced.[14][15][16]

Stage 2: Formation of the Benzothiazinone Ring

Problem 4: The cyclization to form the benzothiazinone is not going to completion, and I'm isolating the thiourea intermediate.

  • Potential Cause: Insufficient base, incorrect solvent, or a reaction temperature that is too low. The cyclization step is a nucleophilic aromatic substitution that requires a base to facilitate the ring closure.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Ensure you are using a suitable base (e.g., triethylamine, potassium carbonate) and that the stoichiometry is correct. For scale-up, solid bases like potassium carbonate can be easier to handle than liquid amines.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO can often accelerate SNAr reactions.

    • Temperature Optimization: Gradually increase the reaction temperature and monitor the conversion by HPLC. Be mindful of potential product degradation at excessively high temperatures.

Problem 5: I'm observing the formation of a significant amount of a dimeric or polymeric byproduct.

  • Potential Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. This can be more prevalent at higher concentrations.

  • Troubleshooting Steps:

    • High Dilution Principle: On a larger scale, adding the intermediate to the heated, base-containing reaction mixture under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.

    • Controlled Addition: A slow, controlled addition of the thiourea intermediate to the reaction vessel can help maintain a low instantaneous concentration, thus minimizing dimerization.

Stage 3: Work-up and Purification

Problem 6: I'm having difficulty with the work-up; the phase separation is slow, and I'm getting emulsions.

  • Potential Cause: The presence of fine particulate matter or amphiphilic impurities can stabilize emulsions. The larger scale can exacerbate these issues.

  • Troubleshooting Steps:

    • Filtration: Before extraction, consider filtering the reaction mixture to remove any solids.

    • Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Choice: If emulsions persist, consider using a different extraction solvent with a greater density difference from the aqueous phase.

Problem 7: My product is difficult to purify by column chromatography at scale due to closely eluting impurities.

  • Potential Cause: The formation of structurally similar byproducts that have similar polarities to the desired product.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and excellent impurity rejection.[17][18][19][20]

    • Slurry Wash: Washing the crude solid product with a solvent in which the product has low solubility but the impurities are more soluble can be a simple and effective purification step.

    • Optimize Chromatography: If chromatography is unavoidable, explore different stationary phases (e.g., alumina instead of silica gel) or solvent systems to improve the separation.

Problem 8: My final product has inconsistent crystal morphology and poor filtration characteristics.

  • Potential Cause: Uncontrolled crystallization conditions. The rate of cooling, level of supersaturation, and agitation all influence crystal growth and morphology. The presence of impurities can also act as crystal habit modifiers.

  • Troubleshooting Steps:

    • Controlled Crystallization: Implement a controlled cooling profile during crystallization. Seeding the solution with a small amount of the desired crystalline form can promote the growth of uniform crystals and control polymorphism.

    • Solvent System: The choice of crystallization solvent has a profound impact on crystal habit. Experiment with different solvents to find one that produces crystals with a desirable morphology for filtration and drying.[17][18]

    • Anti-Solvent Addition: A controlled addition of an anti-solvent can be an effective way to induce crystallization and control particle size.

Data Summary and Visualization

Key Reaction Parameters
ParameterLaboratory Scale (Typical)Scale-Up Considerations
Thionyl Chloride Stoichiometry 2-5 equivalentsUse a smaller excess (e.g., 1.5-2 eq.) to minimize quenching challenges.
Reaction Temperature (Acyl Chloride) Reflux in Toluene (~110 °C)Monitor internal temperature closely; consider lower temperatures for longer times to prevent decomposition.
Cyclization Base TriethylamineConsider solid bases like K₂CO₃ for easier handling and removal.
Cyclization Temperature Room Temperature to 80 °COptimize for a balance between reaction rate and impurity formation.
Purification Method Flash ChromatographyRecrystallization or slurry washes are generally more scalable.
Experimental Workflow: Troubleshooting Low Yield in Benzothiazinone Synthesis

Troubleshooting_Workflow start Low Yield of Benzothiazinone Observed check_sm Verify Purity of Starting Materials and Solvents start->check_sm check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_workup Analyze Work-up and Purification Procedures for Losses start->check_workup sm_impure Starting Materials or Solvents are Impure/Wet check_sm->sm_impure Impurities Detected conditions_suboptimal Reaction Conditions are Suboptimal check_reaction_conditions->conditions_suboptimal Deviation from Protocol workup_inefficient Inefficient Extraction or Purification check_workup->workup_inefficient Losses Identified purify_sm Purify/Dry Starting Materials and Solvents sm_impure->purify_sm optimize_conditions Systematically Optimize Reaction Parameters (DoE) conditions_suboptimal->optimize_conditions optimize_workup Optimize Extraction and Recrystallization Solvents workup_inefficient->optimize_workup purify_sm->start Re-run Synthesis optimize_conditions->start Re-run Synthesis optimize_workup->start Re-run Synthesis

Caption: A decision tree for troubleshooting low yields in benzothiazinone synthesis.

Logical Relationship: Key Stages and Potential Challenges in Scale-Up

Scale_Up_Challenges cluster_synthesis Synthesis Stages cluster_challenges Scale-Up Challenges Acyl_Chloride Acyl Chloride Formation Heat_Management Heat Management & Exotherms Acyl_Chloride->Heat_Management Exothermic Safety Process Safety & Handling Acyl_Chloride->Safety Toxic Reagents Ring_Formation Benzothiazinone Ring Formation Mixing Mixing & Mass Transfer Ring_Formation->Mixing Homogeneity Impurity_Control Impurity Profile & Control Ring_Formation->Impurity_Control Side Reactions Workup Work-up & Isolation Workup->Mixing Emulsions Purification Purification & Drying Purification->Impurity_Control Removal Physical_Properties Polymorphism & Crystal Habit Purification->Physical_Properties Crystallization

Caption: Interrelationship between synthesis stages and key scale-up challenges.

References

  • Giron, D. (1995).
  • BenchChem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Richter, A., Narula, G., et al. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733.
  • Waters Corporation. (2022). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Seidel, R. W., Goddard, R., et al. (2024). Polymorphism and Whole-Molecule Disorder of an Antitubercular 8-Nitrobenzothiazinone. Crystals, 14(1), 1.
  • ResearchGate. (n.d.). Scale-up of intensive mixing zone in loop reactors.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Request PDF. (n.d.). New Thermal Runaway Risk Assessment Methods for Two Step Synthesis Reactions.
  • Seidel, R. W., Richter, A., et al. (2021). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Scientific Reports, 11(1), 1-14.
  • Pikal, M. J., Roy, M. L., & Shah, S. (1984). Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. Journal of pharmaceutical sciences, 73(9), 1224–1234.
  • Steiner, F., & Wolf, M. (2019). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 4(9), 1595-1601.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Deshmukh, M. B., Patil, S. S., & Mulik, A. R. (2002). Synthesis of Some New Tricyclic 1,4-Benzothiazinones. Journal of the Indian Chemical Society, 79(5), 472-474.
  • Reddit. (2019). Removing thionyl chloride.
  • APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
  • El-Sayed, N. N. E., & El-ACpa, E.-R. A. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3326.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds.
  • Yang, Y., & Chen, J. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of Ritonavir. Crystal Growth & Design, 24(6), 2636–2646.
  • Drexel University. (2012). Standard Operating Procedures For Thionyl Chloride Waste Handling.
  • ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review.
  • Chaksmithanont, P., McEntee, G., et al. (2023). The effect of intermittent mixing on particle heat transfer in an agitated dryer. Powder Technology, 422, 118459.
  • Richter, A., Narula, G., et al. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733.
  • ResearchGate. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. W. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.
  • Barton, J. A., & Nolan, P. F. (1990). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (122), 1-18.
  • Khan, I., Ibrar, A., & Ahmed, W. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 4(4), 1334-1369.
  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.
  • ResearchGate. (n.d.). Stage 3 solvent selection criteria for a continuous cooling crystallisation process.
  • ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification?
  • World Journal of Advanced Research and Reviews. (2022). Practical approach to prediction and prevention of runaway reactions.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Thionyl chloride.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide.
  • Loughborough University Research Repository. (n.d.). A combined multicriteria solvent selection and high-throughput experimentation for the optimization of crystallization - a case.
  • ResearchGate. (n.d.). Crystallization Conditions of Polymorphic Forms of Cabozantinib-(S)-Malate.
  • ResearchGate. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.
  • KGROUP. (2006). Quenching Reactive Substances.
  • Merck Millipore. (2025). SAFETY DATA SHEET: Thionyl chloride.
  • Gexcon. (n.d.). Modelling a runaway chemical reaction using EFFECTS.
  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • Real Time Monitoring the Maillard Reaction Intermedi
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel

Sources

Technical Support Center: Troubleshooting Peak Assignments in NMR Spectra of Benzothiazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of benzothiazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. Benzothiazinones are a promising scaffold in drug discovery, particularly as potent antitubercular agents that inhibit the DprE1 enzyme essential for mycobacterial cell wall synthesis.[1][2][3] Accurate NMR peak assignment is critical for structural verification, understanding structure-activity relationships (SAR), and ensuring the quality of these compounds.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of benzothiazinones.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the NMR analysis of benzothiazinones.

Q1: My aromatic proton signals are overlapping in the 1H NMR spectrum. How can I resolve them?

A1: Peak overlap in the aromatic region is a frequent issue due to the relatively small chemical shift dispersion of protons on the benzothiazinone core. Here are a few strategies to tackle this:

  • Change the solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce different chemical shifts (anisotropic effect), often resolving overlapping signals.[6] Other solvents to consider are acetone-d₆ or DMSO-d₆, depending on your compound's solubility.[5][6]

  • Increase the magnetic field strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion and can resolve overlapping multiplets.

  • Utilize 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify which aromatic protons are coupled to each other, even if their signals are partially overlapped.[7]

Q2: I have a broad singlet in my 1H NMR spectrum. How can I determine if it's an N-H or O-H proton?

A2: Benzothiazinone scaffolds can sometimes contain N-H or O-H protons depending on the substitution pattern. To confirm the identity of a broad, exchangeable proton signal, you can perform a simple D₂O exchange experiment.

  • Protocol:

    • Acquire a standard 1H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.

    • Re-acquire the 1H NMR spectrum.

  • Expected Result: If the broad singlet is due to an N-H or O-H proton, the signal will either disappear or significantly decrease in intensity in the spectrum after the D₂O shake.[6]

Q3: The integration of my proton signals doesn't match the expected number of protons for my benzothiazinone derivative. What could be the cause?

A3: Inaccurate integration can arise from several factors:

  • Presence of impurities: Residual solvents or reaction byproducts can contribute to the proton signals, leading to incorrect integration. Check for common solvent peaks and compare your spectrum with that of the starting materials.

  • Signal overlap: If peaks are not well-resolved, their integrations can be inaccurate.

  • Relaxation effects: For quantitative analysis, ensure that the relaxation delay (d1) in your acquisition parameters is sufficiently long (typically 5 times the longest T₁ of your protons of interest) to allow for full relaxation of all protons between scans. Quaternary carbons in the ¹³C NMR spectrum are particularly prone to long relaxation times.

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving complex peak assignment challenges in the NMR spectra of benzothiazinones.

Guide 1: Systematic Peak Assignment for the Benzothiazinone Core

A logical workflow is essential for the unambiguous assignment of the benzothiazinone scaffold. The following diagram and steps outline a proven strategy.

Benzothiazinone_NMR_Assignment_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Correlation cluster_assignment Structure Elucidation H1_NMR 1H NMR: - Chemical Shift - Integration - Coupling Patterns COSY COSY: 1H-1H Correlations (J-coupling) H1_NMR->COSY Identify Coupled Proton Networks HSQC HSQC: 1H-13C Correlations (Direct Attachment) H1_NMR->HSQC Link Protons to Directly Attached Carbons C13_NMR 13C NMR: - Number of Signals - Chemical Shifts C13_NMR->HSQC HMBC HMBC: 1H-13C Correlations (2-3 Bonds) COSY->HMBC HSQC->HMBC Establish Long-Range Connectivity Structure Final Peak Assignments HMBC->Structure Assemble the Molecular Fragments

Caption: Workflow for systematic NMR peak assignment of benzothiazinones.

Step-by-Step Protocol for Benzothiazinone Core Assignment:

  • Analyze the 1H NMR Spectrum:

    • Chemical Shift: Protons on the aromatic ring of the benzothiazinone core are typically found in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts are influenced by the electronic effects of substituents (electron-donating groups cause upfield shifts, while electron-withdrawing groups cause downfield shifts).[8]

    • Integration: Ensure the integration of the aromatic region corresponds to the expected number of protons on the benzothiazinone ring system.

    • Coupling Patterns: Analyze the splitting patterns (e.g., doublets, triplets, doublets of doublets) to deduce the relative positions of the protons. For example, a para-disubstituted benzene ring often gives rise to a characteristic pair of doublets.[9]

  • Analyze the 13C NMR Spectrum:

    • Count the number of carbon signals to confirm it matches the number of unique carbons in your proposed structure.

    • Note the chemical shifts of the aromatic carbons (typically δ 110-150 ppm) and the carbonyl carbon of the thiazinone ring (often > δ 160 ppm).

  • Acquire and Interpret 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.[7] Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon it is directly attached to.[10][11] This allows you to definitively link the assigned protons from the ¹H and COSY spectra to their corresponding carbon signals in the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[12] This is crucial for piecing together the entire molecular structure. For example, you can identify the carbons adjacent to a given proton and confirm the substitution pattern on the aromatic ring.

Troubleshooting Scenario: Ambiguous Aromatic Proton Assignments

  • Problem: You have two aromatic doublets in your ¹H NMR spectrum, but you are unsure which corresponds to which proton on the benzothiazinone ring.

  • Solution: Use the HMBC spectrum. Look for a correlation from one of the aromatic protons to the carbonyl carbon of the thiazinone ring. The proton that shows this correlation is the one closer to the carbonyl group.

Guide 2: Addressing Challenges with Substituent Peak Assignments

The diverse side chains attached to the benzothiazinone scaffold can introduce their own NMR challenges.

Issue: Overlapping Signals from Aliphatic Side Chains

Many benzothiazinone derivatives feature piperidine or piperazine rings at the C-2 position.[1][5] The methylene protons in these rings can be chemically similar, leading to complex and overlapping multiplets in the ¹H NMR spectrum.

Troubleshooting Workflow:

Aliphatic_Side_Chain_Troubleshooting Start Overlapping Aliphatic Signals in 1H NMR Check_COSY Analyze COSY Spectrum Start->Check_COSY Identify coupled protons Check_HSQC Analyze HSQC Spectrum Check_COSY->Check_HSQC Link protons to carbons Check_HMBC Analyze HMBC Spectrum Check_HSQC->Check_HMBC Establish long-range correlations to the core Final_Assignment Confirm Side Chain Connectivity and Assignments Check_HMBC->Final_Assignment

Caption: Troubleshooting workflow for overlapping aliphatic side chain signals.

Detailed Steps:

  • COSY: Even with overlapping signals, the COSY spectrum can often reveal the connectivity within the aliphatic spin system.

  • HSQC: The HSQC spectrum will show how many distinct carbon environments are present in the overlapping proton region. This can help to deconvolve the number of methylene groups.

  • HMBC: The HMBC spectrum is key to anchoring the side chain to the benzothiazinone core. Look for correlations from the protons on the side chain to carbons on the benzothiazinone ring, and vice versa.

Quantitative Data Summary for Typical Benzothiazinone Chemical Shifts:

NucleusFunctional GroupTypical Chemical Shift (δ ppm)Notes
¹HAromatic (Benzene Ring)7.0 - 8.5Highly dependent on substituents.
¹HVinylic (Thiazinone Ring)5.5 - 6.5If present.
¹HAliphatic (e.g., Piperidine)1.5 - 4.0Can be complex and overlapping.
¹³CCarbonyl (Thiazinone)160 - 170
¹³CAromatic (Benzene Ring)110 - 150
¹³CAliphatic (e.g., Piperidine)20 - 60

Note: These are general ranges and can vary based on the specific substitution pattern and solvent.

III. Concluding Remarks

The structural elucidation of benzothiazinone derivatives by NMR spectroscopy is a critical step in their development as therapeutic agents. While challenges such as peak overlap and ambiguous assignments are common, a systematic approach combining 1D and 2D NMR techniques can overcome these hurdles. This guide provides a framework for troubleshooting common issues, but it is important to remember that each molecule is unique and may require a tailored analytical approach.

IV. References

  • Li, K., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, B., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, T., et al. (2020). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules. Available at: [Link]

  • Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. The Journal of Biological Chemistry. Available at: [Link]

  • de Jager, V. R., et al. (2021). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Makarov, V., et al. (2014). Synthesis and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. ACS Medicinal Chemistry Letters. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at:

  • Gautam, N., et al. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2009). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Hesse, M., et al. (2008). Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry.

  • Scipione, L., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • EPFL. 2D NMR. Available at: [Link]

Sources

Preventing unwanted byproducts in multicomponent benzothiazinone reactions.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for multicomponent benzothiazinone synthesis. This guide is designed to provide researchers with practical, in-depth troubleshooting advice to overcome common challenges and prevent the formation of unwanted byproducts in these complex and valuable reactions. As your virtual application scientist, my goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to enhance the efficiency and reproducibility of your work.

Introduction: The Power and Pitfalls of Benzothiazinone MCRs

Benzothiazinones are a critical class of sulfur-nitrogen heterocycles, with prominent members like BTZ043 and Macozinone showing significant promise as potent antitubercular agents.[1] Multicomponent reactions (MCRs) offer an elegant and atom-economical approach to synthesizing these scaffolds, allowing for the rapid assembly of complex molecules in a single pot.[2] However, the convergence of multiple reactive species can also create a landscape ripe for side reactions, leading to challenges in yield, purity, and regioselectivity. This guide addresses the most frequent issues encountered in the lab and provides expert-driven solutions.

Troubleshooting Guide & FAQs

This section is structured as a series of frequently asked questions that directly address common experimental failures. Each answer provides a mechanistic explanation for the problem and a detailed protocol for its resolution.

FAQ 1: "My reaction yield is consistently low. What are the primary factors to investigate?"

Low yield in an MCR is a common issue stemming from suboptimal reaction conditions that fail to drive the desired reaction pathway to completion. The primary culprits are often related to reaction kinetics and component stability.

Root Cause Analysis:

  • Suboptimal Concentration: MCRs are highly dependent on concentration. The rates of the multiple competing reactions are influenced by the effective molarity of each component. If concentrations are too low, the reaction may stall.[3]

  • Incorrect Solvent Choice: The polarity of the solvent is critical. For reactions resembling the Ugi mechanism, polar protic solvents like methanol or trifluoroethanol are often required to facilitate the formation of polar ionic intermediates.[3][4] Conversely, Passerini-type reactions often perform better in non-polar, aprotic solvents.[4]

  • Temperature and Reaction Time: Insufficient thermal energy can prevent the reaction from overcoming its activation energy barrier. Conversely, excessive heat can lead to the decomposition of starting materials or the desired product.

Troubleshooting Protocol:

  • Concentration Screen: Systematically increase the concentration of your reactants. Start with your current conditions and run parallel reactions at 1.5x and 2.0x the initial concentration.

  • Solvent Screen: Based on the presumed MCR pathway (e.g., Ugi-type vs. Passerini-type), screen a range of solvents with varying polarities.

  • Temperature Optimization: Monitor your reaction by TLC or LC-MS at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and product stability.

Data Summary: Optimizing General MCR Conditions

ParameterRecommendation for Ugi-Type ReactionsRecommendation for Passerini-Type ReactionsKey Consideration
Solvent Polar Protic (e.g., MeOH, TFE)[3][4]Aprotic/Non-polar (e.g., Toluene, DCM)[4]Solubilizes all components and favors the key intermediates.
Concentration Typically 0.5 M - 2.0 MHigher concentrations often beneficial[3]Drives reaction equilibria towards the product.
Temperature 25 °C to 80 °C25 °C to RefluxBalance rate vs. stability of reactants and products.
Stoichiometry Near equimolar (1:1:1)Often 1:1:1, but excess of one component may be needed.Check literature for the specific MCR type.

Workflow for Yield Optimization

start Low Yield Observed conc Step 1: Increase Reactant Concentration (1.5x, 2.0x) start->conc solvent Step 2: Screen Solvents (Polar vs. Aprotic) conc->solvent If no improvement temp Step 3: Optimize Temperature (e.g., RT, 40°C, 60°C) solvent->temp If no improvement analyze Analyze Results via TLC/LC-MS temp->analyze analyze->conc Iterate if necessary end_node Optimized Yield Achieved analyze->end_node Success

Caption: A systematic workflow for troubleshooting low reaction yields.

FAQ 2: "I'm isolating two isomeric products. How can I control the regioselectivity?"

The formation of regioisomers is a frequent challenge when a reactant, such as 2-aminothiophenol, possesses two distinct nucleophilic sites (the amine and the thiol). The site of the initial attack often dictates the final structure of the heterocyclic ring.

Root Cause Analysis:

The regioselectivity of the cyclization step is highly sensitive to the reaction conditions, particularly the pH. The relative nucleophilicity of the amine and thiol groups on the 2-aminothiophenol precursor can be modulated by protonation.

  • Neutral/Basic Conditions: The thiol group (-SH) is more acidic than the amine (-NH2) and will be deprotonated first to the more nucleophilic thiolate (-S⁻). This favors an initial attack from the sulfur atom.

  • Acidic Conditions: In the presence of an acid (e.g., HCl), the more basic amine group is protonated to form an ammonium salt (-NH3+). This deactivates the nitrogen as a nucleophile, leaving the neutral thiol group to initiate the reaction.

This principle has been demonstrated in the regio-controlled synthesis of 1,4-benzothiazin-2-ones and 1,4-benzothiazin-3-ones.[5]

Troubleshooting Protocol: Forcing a Single Regioisomer

This protocol is adapted from the regioselective synthesis of 1,4-benzothiazines.[5]

Objective: To selectively form one of two possible regioisomers.

Protocol A: Favoring Nucleophilic Attack by Sulfur

  • Setup: Ensure all reactants are dissolved in a suitable aprotic solvent like acetonitrile or toluene in the reaction vessel.

  • Neutral Conditions: Run the reaction without any added acid. If necessary, a non-nucleophilic organic base (e.g., triethylamine) can be added to ensure the 2-aminothiophenol's amine group remains deprotonated and the thiol can be activated.

  • Monitoring: Follow the reaction progress by TLC, comparing the product spot(s) to your initial mixture.

  • Workup: Proceed with standard aqueous workup and purification.

Protocol B: Favoring Nucleophilic Attack by Nitrogen (via initial acylation/condensation)

  • Pre-formation of the Hydrochloride Salt: Before adding it to the reaction, suspend your 2-aminothiophenol starting material in diethyl ether and add one equivalent of HCl (as a solution in ether or dioxane). Stir for 30 minutes, then isolate the resulting hydrochloride salt by filtration.

  • Reaction Setup: Use the isolated 2-aminothiophenol hydrochloride salt as the starting material in your MCR. The protonated amine will be non-nucleophilic.

  • Monitoring & Workup: Proceed as described in Protocol A.

Visualizing Regioselectivity Control

cluster_0 Reaction Conditions cluster_1 Dominant Nucleophile cluster_2 Resulting Regioisomer Neutral_Base Neutral / Basic (e.g., Et3N) Thiolate Thiolate (-S⁻) More Nucleophilic Neutral_Base->Thiolate Acidic Acidic (e.g., HCl salt) Amine Amine (-NH₂) More Nucleophilic Acidic->Amine Isomer_A Isomer A (e.g., 1,4-Benzothiazin-2-one) Thiolate->Isomer_A Isomer_B Isomer B (e.g., 1,4-Benzothiazin-3-one) Amine->Isomer_B

Caption: Controlling regioselectivity by modulating the reaction pH.

FAQ 3: "My mass spec shows a byproduct with double the mass of my expected product. Am I forming a dimer?"

The formation of dimeric or oligomeric byproducts is possible, especially if one of the components can react with itself or with the product under the reaction conditions. For benzothiazine systems, oxidative dimerization has been reported.[6]

Root Cause Analysis:

  • Oxidative Dimerization: Thiol (-SH) groups are susceptible to oxidation, which can lead to the formation of disulfide (-S-S-) bonds. If your starting material (e.g., 2-aminothiophenol) is oxidized, it can form a disulfide-linked dimer that can then participate in the reaction, leading to a dimeric final product. This is more likely if the reaction is run open to the air for extended periods or if oxidizing agents are inadvertently present.

  • Intermolecular Condensation: The final benzothiazinone product may retain reactive sites that could lead to intermolecular condensation, especially at elevated temperatures.

Troubleshooting Protocol: Preventing Dimerization

  • Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Degas your solvent by bubbling argon or nitrogen through it for at least 30 minutes before use. Assemble your reaction glassware under a positive pressure of an inert gas.

  • Use Fresh Starting Materials: Use freshly opened or purified 2-aminothiophenol. This starting material can oxidize upon storage.

  • Consider a Mild Reductant: In cases where oxidation is highly problematic, the addition of a mild reducing agent can be beneficial. For instance, in related syntheses, hydrosilanes have been used to suppress the formation of unwanted oxidized byproducts.[7] A trial reaction with 1.1 equivalents of a mild reductant like triphenylphosphine or a hydrosilane could be attempted.

  • Control Temperature: Avoid excessive heating, as this can promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

Experimental Protocol: MCR under Inert Atmosphere

  • Glassware: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the glassware (flask, condenser, addition funnel) while hot and immediately place it under a positive pressure of argon or nitrogen via a manifold.

  • Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a strong flow of inert gas.

  • Degassing: If not done previously, degas the final reaction mixture with argon for 15-20 minutes before commencing heating.

  • Execution: Run the reaction as planned, maintaining the inert atmosphere throughout.

Reference Protocols

Protocol 1: General Multicomponent Synthesis of Benzothiazin-4-ones

This protocol is adapted from a reported one-pot synthesis involving an amine, an aldehyde, and thiosalicylic acid.[2]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add toluene (70 mL).

  • Initial Addition: Add the amine component (1.0 mmol) and the aldehyde component (1.0 mmol) to the toluene.

  • Pre-heating: Heat the mixture to 50 °C.

  • Second Addition: After 15 minutes of pre-heating, add the thiosalicylic acid (1.0 mmol). This staged addition helps with its solubility.[2]

  • Reaction: Increase the temperature to reflux and maintain for 5 hours, collecting any water that forms in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated solution of NaOH (3 x 30 mL) to remove unreacted thiosalicylic acid.

  • Isolation: Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

References

  • Raghu, B. S., et al. (2025). Design, Synthesis, and Molecular Docking of Novel Benzothiazinone Derivatives as DprE1 Inhibitors with Potential Antitubercular Activities. Russian Journal of Bioorganic Chemistry, 51(1), 65-76. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]

  • Asghar, M. A., et al. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances, 14, 16863-16876. [Link]

  • de la Torre, A., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5279. [Link]

  • Ferreira, S. B., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 28(11), 2193-2202. [Link]

  • Hulme, C. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]

  • Sebbar, N. K., et al. (2015). SYNTHESIS OF NEW[6][8]-BENZOTHIAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 14(1). [Link]

  • Song, S., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][8]Thiazin-4-One Derivatives. Molecules, 30(9), 1853. [Link]

  • Wang, C., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(5), 1675. [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of two isomeric benzothiazine scaffolds: 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide. This document moves beyond a simple recitation of facts to explore the nuanced differences in their synthesis, chemical behavior, and therapeutic potential, grounded in experimental evidence and established chemical principles.

Introduction: Isomeric Scaffolds with Divergent Destinies

Benzothiazines, heterocyclic compounds featuring a benzene ring fused to a thiazine ring, represent a privileged scaffold in medicinal chemistry.[1] The incorporation of a sulfonyl group and a carbonyl function within this framework gives rise to a variety of isomers, each with a unique three-dimensional structure and electronic distribution that dictates its chemical reactivity and biological activity. This guide focuses on a comparative analysis of two such isomers: the lesser-known 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and the extensively studied 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide, a cornerstone for the development of the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] While structurally similar, the seemingly subtle shift in the arrangement of the heteroatoms within the thiazine ring leads to profound differences in their chemical personality and, consequently, their utility in drug discovery.

At a Glance: Structural and Physicochemical Comparison

A fundamental understanding of the differences between these two isomers begins with their core structures and resulting physicochemical properties.

Property1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
Molecular Formula C₈H₇NO₃SC₈H₇NO₃S
Molecular Weight 197.21 g/mol 197.21 g/mol
General Structure The sulfonyl group is adjacent to the benzene ring, with the nitrogen at the 3-position.The nitrogen is adjacent to the benzene ring, with the sulfonyl group at the 1-position. This is a derivative of saccharin.
Acidity (pKa) Data not readily available, but the N-H proton is expected to be acidic.The N-H proton is acidic, a characteristic leveraged in its synthesis and biological activity.
Known Applications Limited documented applications; an underexplored scaffold.Precursor to oxicam NSAIDs (e.g., Piroxicam, Meloxicam) with well-established anti-inflammatory activity.[2]

Synthesis Strategies: A Study in Contrasting Approaches

The synthetic routes to these two isomers are markedly different, reflecting their distinct chemical architectures. The choice of starting materials and reaction conditions is a direct consequence of the desired arrangement of the sulfonyl, carbonyl, and amino functionalities.

The Well-Trod Path to 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide: The Saccharin Route

The synthesis of the 1,2-benzothiazine scaffold is a mature field, largely driven by the commercial importance of oxicam drugs. The most prevalent and elegant approach utilizes the readily available starting material, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). This strategy involves a base-catalyzed ring expansion, a testament to the clever manipulation of reactivity to achieve a more complex heterocyclic system.

This procedure outlines the key steps in a typical synthesis of an oxicam precursor from sodium saccharin.

  • N-Alkylation of Saccharin: Sodium saccharin is reacted with an α-haloester, such as ethyl chloroacetate, in a polar aprotic solvent like dimethylformamide (DMF). The nucleophilic nitrogen of the saccharin anion displaces the halide to form the N-substituted saccharin derivative. The choice of a polar aprotic solvent facilitates this Sₙ2 reaction by solvating the cation without strongly interacting with the nucleophile.

  • Dieckmann-like Condensation and Ring Expansion: The crucial ring expansion is effected by treating the N-substituted saccharin with a strong base, typically a sodium alkoxide like sodium ethoxide in ethanol. This intramolecular condensation reaction, mechanistically similar to a Dieckmann condensation, involves the formation of an enolate which then attacks the endocyclic carbonyl group. Subsequent ring opening and re-cyclization leads to the formation of the thermodynamically more stable six-membered 1,2-benzothiazine ring system. The use of an alkoxide corresponding to the ester group prevents transesterification as a side reaction.

  • Acidification: The reaction mixture is carefully acidified to protonate the enolate and yield the final 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide product.

Synthesis_1_2_Benzothiazine Saccharin Sodium Saccharin N_Alkylated N-Alkylated Saccharin Saccharin->N_Alkylated Ethyl Chloroacetate, DMF Product 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide derivative N_Alkylated->Product Sodium Ethoxide, Ethanol (Ring Expansion)

Synthesis of 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide derivative.
Charting Unexplored Territory: The Synthesis of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

In stark contrast to its 1,2-isomer, dedicated synthetic routes to the parent 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide are not well-documented in readily accessible literature. However, by applying established principles of heterocyclic synthesis, a plausible pathway can be devised. This proposed route hinges on the construction of the thiazine ring through the cyclization of a suitably functionalized benzene derivative.

This hypothetical protocol is based on the logical connection of precursor fragments.

  • Synthesis of 2-Cyanobenzenesulfonamide: The synthesis would likely commence with 2-cyanobenzenesulfonyl chloride. Reaction with ammonia would yield the corresponding sulfonamide. This places the nitrogen and a potential carbonyl precursor (the nitrile) in the required ortho relationship.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This creates the 2-sulfamoylbenzoic acid intermediate, which contains all the necessary atoms for the target heterocycle.

  • Intramolecular Cyclization: The final and most critical step would be the intramolecular cyclization of 2-sulfamoylbenzoic acid. This could potentially be achieved by heating the compound, possibly in the presence of a dehydrating agent like polyphosphoric acid (PPA) or a strong acid catalyst. This step would involve the nucleophilic attack of the sulfonamide nitrogen onto the carboxylic acid carbon, with subsequent dehydration to form the six-membered ring. The choice of cyclization conditions would be critical to favor the desired 6-membered ring over potential side reactions like polymerization or decarboxylation.

Synthesis_2_3_Benzothiazine Start 2-Cyanobenzenesulfonyl Chloride Sulfonamide 2-Cyanobenzenesulfonamide Start->Sulfonamide Ammonia CarboxylicAcid 2-Sulfamoylbenzoic Acid Sulfonamide->CarboxylicAcid Hydrolysis Product 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide CarboxylicAcid->Product Dehydrative Cyclization

Proposed synthesis of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide.

Reactivity and Chemical Behavior: A Tale of Two Rings

The different placement of the nitrogen and sulfur atoms profoundly influences the electronic nature and, therefore, the reactivity of the two isomers.

The 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide scaffold is characterized by the acidic proton on the nitrogen at the 2-position. Deprotonation at this position is a key step in many of its derivatization reactions, including the synthesis of the oxicam drugs where this nitrogen is typically alkylated. The 4-hydroxy group exists in tautomeric equilibrium with the 4-keto form, and this enolic hydroxyl group can also be a site for further functionalization.

For the 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide , the N-H proton at the 3-position is also expected to be acidic. The reactivity of the methylene group at the 1-position would be influenced by the adjacent sulfonyl group, potentially allowing for functionalization at this position under appropriate basic conditions. The carbonyl group at the 4-position would exhibit typical ketone reactivity.

Biological Activity and Therapeutic Potential: A Known Star and a Rising Prospect

The biological activities of these two isomers are, as expected, quite different, with one being a well-established pharmacophore and the other remaining largely unexplored.

Derivatives of 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide are renowned for their potent anti-inflammatory properties, acting primarily as inhibitors of the cyclooxygenase (COX) enzymes.[3] The oxicam drugs, such as piroxicam and meloxicam, are widely used in the treatment of arthritis and other inflammatory conditions. The acidic 4-hydroxy group is a key feature for their mechanism of action, allowing them to chelate with the metal ion in the active site of the COX enzyme.

The biological profile of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is not well-defined in the literature. However, the presence of the benzothiazine scaffold suggests that its derivatives could possess a range of biological activities. Given the structural similarities to other bioactive heterocycles, this scaffold represents a promising, yet underexplored, area for new drug discovery efforts. For instance, related benzothiazine structures have been investigated for antitubercular and other antimicrobial activities.[1]

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers.

Spectroscopic Data1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide (Predicted)2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide (Experimental/Predicted)
¹H NMR Aromatic protons, a singlet for the N-H proton, and a singlet for the CH₂ group.Aromatic protons, a singlet for the N-H proton, and a singlet for the C-H proton at the 3-position (in the enol form).
¹³C NMR Aromatic carbons, a carbonyl carbon, and a methylene carbon.Aromatic carbons, a carbonyl carbon, and a methine carbon at the 3-position.
IR (cm⁻¹) N-H stretch, C=O stretch, and strong SO₂ stretches (symmetric and asymmetric).N-H stretch, C=O stretch, O-H stretch (for the enol form), and strong SO₂ stretches.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns.Molecular ion peak and fragmentation patterns often involving the loss of SO₂.

Conclusion: Established Utility vs. Untapped Potential

This comparative guide highlights the significant divergence in the chemical and biological profiles of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide, despite their isomeric relationship. The 1,2-isomer is a well-established and highly valuable scaffold in medicinal chemistry, with a rich history in the development of anti-inflammatory drugs. Its synthesis is well-optimized, and its reactivity is thoroughly understood.

In contrast, the 2,3-isomer remains an enigmatic entity. The lack of extensive research into its synthesis and properties presents both a challenge and an opportunity. The development of efficient synthetic routes to this scaffold could unlock a new area of chemical space for the discovery of novel bioactive compounds. For researchers and drug development professionals, the well-trodden path of the 1,2-isomer offers reliability and a wealth of precedent, while the uncharted territory of the 2,3-isomer beckons with the promise of new discoveries and untapped therapeutic potential.

References

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. Available at: [Link]

  • 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Benzothiazinone Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the benzothiazinone scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. The arrangement of the nitrogen and sulfur atoms within the thiazine ring, coupled with the benzofused system, gives rise to distinct structural isomers. This guide provides an in-depth technical comparison of the biological activities of three key benzothiazinone isomers: 1,3-benzothiazin-4-one, 3,1-benzothiazin-4-one, and 1,4-benzothiazin-3-one. We will delve into their primary biological targets, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation, underscoring the critical role of structural isomerism in determining pharmacological profiles.

The Decisive Role of Isomerism in Benzothiazinone Bioactivity

Structural isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a cornerstone of medicinal chemistry. In the context of benzothiazinones, the placement of the sulfur and nitrogen atoms within the six-membered ring dramatically alters the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These changes, in turn, dictate the molecule's ability to interact with specific biological targets, leading to vastly different pharmacological effects. This guide will explore how these subtle structural shifts translate into a diverse range of activities, from potent antitubercular agents to enzyme inhibitors with other therapeutic applications.

1,3-Benzothiazin-4-ones: Potent Inhibitors of Mycobacterium tuberculosis

The 1,3-benzothiazin-4-one scaffold has garnered significant attention in recent years as the basis for a new and powerful class of antitubercular agents.[1][2][3][4] The most prominent members of this class are the 8-nitro-substituted derivatives, such as BTZ043 and PBTZ169 (macozinone), which are currently in clinical development.[5][6]

Mechanism of Action: Targeting DprE1

The remarkable potency of 8-nitro-1,3-benzothiazin-4-ones against Mycobacterium tuberculosis stems from their specific mechanism of action as irreversible inhibitors of the enzyme decaprenylphosphoryl-β-D-ribofuranose-2'-epimerase (DprE1).[1][2] DprE1 is a crucial flavoenzyme involved in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[1][2]

The inhibitory process is initiated by the reduction of the nitro group of the benzothiazinone within the mycobacterium. This leads to the formation of a reactive nitroso intermediate that covalently binds to a cysteine residue (Cys387) in the active site of DprE1.[6] This irreversible covalent modification inactivates the enzyme, disrupting arabinan synthesis and ultimately leading to bacterial cell lysis and death.[1][2]

DprE1_Inhibition BTZ 8-Nitro-1,3-Benzothiazin-4-one Nitroso_BTZ Nitroso Intermediate BTZ->Nitroso_BTZ Reduction DprE1_inactive Inactive DprE1 (Covalent Adduct) Nitroso_BTZ->DprE1_inactive Covalent Bonding DprE1_active Active DprE1 (Cys387-SH) DprE1_active->DprE1_inactive Arabinan_synthesis Arabinan Synthesis DprE1_active->Arabinan_synthesis Catalyzes DprE1_inactive->Arabinan_synthesis Inhibits Cell_wall Mycobacterial Cell Wall Arabinan_synthesis->Cell_wall Essential for Cell_lysis Cell Lysis Arabinan_synthesis->Cell_lysis Disruption leads to

Mechanism of DprE1 inhibition by 8-nitro-1,3-benzothiazin-4-ones.
Structure-Activity Relationship (SAR) and Comparative Potency

Extensive SAR studies have been conducted on the 1,3-benzothiazin-4-one scaffold to optimize its antitubercular activity.[7][8][9][10][11] These studies have revealed several key structural features that influence potency:

  • The 8-nitro group: Essential for the mechanism-based inhibition of DprE1.

  • Substituents at the 6-position: A trifluoromethyl group at this position generally enhances activity.

  • The substituent at the 2-position: The nature of the substituent at this position significantly impacts the compound's potency and pharmacokinetic properties. For instance, piperazine and spirocyclic moieties have been shown to yield highly potent analogs.

The following table summarizes the in vitro activity of representative 1,3-benzothiazin-4-one derivatives against M. tuberculosis H37Rv.

CompoundR-group at position 2MIC (µM) against M. tuberculosis H37RvReference
BTZ043 2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl0.002[1][4]
PBTZ169 4-(cyclopropylmethyl)piperazin-1-yl<0.004[7]
Compound 8o azaspirodithiolane0.0001[11]
Compound 8h 4-(ethylcarbonyl)piperazin-1-yl0.008[8]

4H-3,1-Benzothiazin-4-ones: A Different Pharmacological Trajectory

In contrast to their 1,3-isomers, the 4H-3,1-benzothiazin-4-one scaffold has not been prominently reported for antitubercular activity. Instead, research on this isomer has primarily focused on its potential as an inhibitor of various proteases.

Biological Target: Proteases

Studies have shown that 2-amino and 2-alkylthio substituted 4H-3,1-benzothiazin-4-ones can act as inhibitors of serine and cysteine proteases.[5][12] For example, specific derivatives have been identified as selective inhibitors of human cathepsin L and human leukocyte elastase.[5] The mechanism of action is believed to involve the acylation of the active site serine or cysteine residue of the protease by the benzothiazinone.

The difference in biological targets between the 1,3- and 3,1-isomers underscores the profound impact of the heteroatom arrangement on molecular recognition by enzymes. The 3,1-scaffold appears to be more suited for interaction with the active sites of proteases, while the 1,3-scaffold is exquisitely tailored for the active site of the mycobacterial enzyme DprE1.

To date, there is a lack of published data on the antimycobacterial activity of 4H-3,1-benzothiazin-4-ones, representing a significant knowledge gap and a potential area for future investigation.

1,4-Benzothiazine Derivatives: A Broad Spectrum of Bioactivities

The 1,4-benzothiazine scaffold gives rise to a diverse range of derivatives with a wide array of reported biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. While some reviews suggest that 1,4-benzothiazine derivatives possess antitubercular potential, specific and potent activity for the 1,4-benzothiazin-3-one core against M. tuberculosis is not as well-documented as for the 1,3-isomers.

Recent research has highlighted the potential of 1,4-benzothiazin-3-one derivatives as antibacterial agents against other pathogens, such as Staphylococcus aureus, by targeting different enzymes like peptide deformylase. This further illustrates the principle that each benzothiazinone isomer has a predilection for distinct biological targets.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative of each benzothiazinone isomer class and for the in vitro evaluation of their antitubercular activity.

Synthesis of a Representative 1,3-Benzothiazin-4-one Derivative

Synthesis_1_3_BTZ Start 2-Chloro-5-nitrobenzoic acid Intermediate1 2-Chloro-5-nitrobenzoyl chloride Start->Intermediate1 SOCl2, reflux Product 2-Substituted-7-nitro-1,3-benzothiazin-4-one Intermediate1->Product Intermediate2, base Intermediate2 N-Substituted thiourea Intermediate2->Product

General synthetic scheme for 1,3-benzothiazin-4-ones.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in toluene, add thionyl chloride (2 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.

  • Thiourea Synthesis: In a separate flask, dissolve the desired amine (1 equivalent) in a suitable solvent like dichloromethane. Add an equimolar amount of an isothiocyanate reagent (e.g., trimethylsilyl isothiocyanate) and stir at room temperature. After completion, the corresponding N-substituted thiourea can be isolated.

  • Cyclization: Dissolve the crude acid chloride in a suitable aprotic solvent like acetonitrile. Add the N-substituted thiourea (1.1 equivalents) and a base such as triethylamine (2.5 equivalents). Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3-benzothiazin-4-one derivative.

Synthesis of a Representative 4H-3,1-Benzothiazin-4-one Derivative

Step-by-Step Protocol: [5]

  • Thiourea Formation: React methyl 2-isothiocyanatobenzoate with a secondary amine (e.g., morpholine) in a suitable solvent to form the corresponding methyl 2-thioureidobenzoate.

  • Cyclization: Treat the methyl 2-thioureidobenzoate with concentrated sulfuric acid at room temperature. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia). The precipitated product is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Synthesis of a Representative 1,4-Benzothiazin-3-one Derivative

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and an α-halo-ester such as ethyl bromoacetate (1.1 equivalents) in a polar aprotic solvent like DMF.

  • Reaction Conditions: Add a base, for example, potassium carbonate (2 equivalents), to the mixture. Heat the reaction at a moderate temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out or can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

MABA_Workflow Start Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate wells with M. tuberculosis H37Rv suspension Start->Inoculation Incubation1 Incubate plates at 37°C for 7 days Inoculation->Incubation1 AlamarBlue_add Add Alamar Blue reagent and 10% Tween 80 Incubation1->AlamarBlue_add Incubation2 Incubate for another 24 hours AlamarBlue_add->Incubation2 Readout Read fluorescence or observe color change Incubation2->Readout MIC_determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_determination

Sources

The Ascendancy of 1H-2,3-Benzothiazin-4(3H)-one 2,2-Dioxide: A Comparative Guide to a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of medicinal chemistry, the quest for novel molecular architectures that can effectively and safely modulate biological targets is perpetual. Among the myriad of structures, heterocyclic scaffolds have emerged as the bedrock of modern drug discovery, with over half of all approved small-molecule drugs featuring at least one such ring system.[1] Their prevalence is a testament to their remarkable ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of a particularly promising scaffold, 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and its isomers, against other established heterocyclic systems in drug design. We will delve into its unique structural attributes, synthesis, and performance in key therapeutic areas, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Privileged Position of Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to the design of therapeutic agents. Their utility stems from their ability to present a diverse array of pharmacophoric features in a defined three-dimensional space, enabling specific interactions with biological macromolecules. This structural pre-organization is a key attribute of "privileged scaffolds," molecular frameworks that can serve as high-affinity ligands for multiple, distinct biological targets. The strategic incorporation of heteroatoms like nitrogen, sulfur, and oxygen allows for the fine-tuning of a molecule's electronic properties, lipophilicity, and metabolic stability, all critical parameters in the optimization of a drug candidate.

Introducing the 1H-2,3-Benzothiazin-4(3H)-one 2,2-Dioxide Scaffold

The 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide core, a bicyclic system fusing a benzene ring with a thiazinone dioxide ring, has garnered significant interest in medicinal chemistry. This scaffold and its isomers, such as the 1,2- and 2,1-benzothiazine dioxides, possess a unique combination of structural rigidity and synthetic tractability, making them attractive starting points for the development of novel therapeutics. The sulfonyl group (-SO2-) is a key feature, acting as a potent hydrogen bond acceptor and contributing to the overall polarity and stability of the molecule. The general structure of the benzothiazinone dioxide core allows for substitutions at various positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Comparative Analysis: Benzothiazinone Dioxides Versus Other Heterocyclic Scaffolds

The true measure of a scaffold's utility lies in its performance relative to other established systems. In the following sections, we will compare the 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide scaffold and its derivatives against prominent heterocyclic cores in key therapeutic areas.

The Arena of Antibacterial Agents: A Challenge to the Quinolones

Quinolones and fluoroquinolones have long been mainstays in the treatment of bacterial infections, exerting their effect through the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, the rise of antibiotic resistance necessitates the exploration of new pharmacophores. Benzothiazinone derivatives have emerged as potent antitubercular agents, with a novel mechanism of action targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[3]

A study by Legoabe et al. (2023) provides a direct comparative insight by creating quinolone analogues of the potent benzothiazinone, PBTZ169. This scaffold hopping approach allows for an evaluation of the benzothiazinone core's contribution to antimycobacterial activity. The study synthesized a series of compounds and screened them against Mycobacterium tuberculosis (Mtb), with several compounds exhibiting sub-micromolar activity.[3]

Compound/ScaffoldTarget OrganismMIC (μM)Reference
PBTZ169 (Benzothiazinone) M. tuberculosis H37Rv<0.001[3]
Compound 25 (Quinolone-Benzothiazinone Hybrid) M. tuberculosis H37Rv<0.244[3]
Ciprofloxacin (Fluoroquinolone) M. tuberculosis H37Rv~2.0[4]

Table 1: Comparative in vitro antitubercular activity of a benzothiazinone, a quinolone-benzothiazinone hybrid, and a fluoroquinolone.

The data suggests that while the quinolone-benzothiazinone hybrids display potent activity, the parent benzothiazinone scaffold remains exceptionally effective. This highlights the intrinsic power of the benzothiazinone core in targeting Mtb.

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds and standard drugs (e.g., isoniazid, rifampicin)

Procedure:

  • Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add a mixture of Alamar Blue solution and 20% Tween 80 to each well.[5]

  • Incubate the plates for an additional 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5][6][7]

The Frontline of Antifungal Therapy: A Rival to the Triazoles

Triazoles, such as fluconazole, are widely used antifungal agents that inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The emergence of resistance to triazoles has spurred the search for new antifungal scaffolds. A study by Borate et al. explored the potential of benzothiazinone-triazole hybrids, providing a basis for comparison. They synthesized fluconazole analogues where one of the triazole moieties was replaced with a 2H-1,4-benzothiazin-3(4H)-one scaffold.

Compound/ScaffoldFungal StrainMIC (µg/mL)Reference
Fluconazole (Triazole) Candida albicans0.5-4[8]
Benzothiazinone-Fluconazole Analogue (6b) Candida tropicalis0.063-0.5[8]
Amphotericin B Candida spp.0.23 (Geometric Mean)[9]

Table 2: Comparative in vitro antifungal activity of fluconazole, a benzothiazinone-fluconazole analogue, and amphotericin B.

The results indicate that the benzothiazinone-containing analogue exhibited significantly more potent activity against certain Candida species compared to fluconazole, suggesting that the benzothiazinone scaffold can be a valuable component in the design of novel antifungal agents.[8]

This protocol is a standard method for determining the MIC of antifungal agents.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microplates

  • Test compounds and a standard antifungal agent (e.g., fluconazole)

Procedure:

  • Prepare serial dilutions of the test compounds and the standard drug in the 96-well plates.

  • Add a standardized inoculum of the fungal suspension to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

The Realm of Anti-Inflammatory Agents: An Alternative to Traditional NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many belonging to various heterocyclic classes. The 1,2-benzothiazine 1,1-dioxide scaffold is notably present in the oxicam class of NSAIDs, such as piroxicam and meloxicam. Studies have explored novel derivatives of this scaffold, comparing their efficacy to established drugs like ibuprofen.

A study by Sharma et al. synthesized a series of 1,2-benzothiazine 1,1-dioxide derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced paw edema model in rats, with ibuprofen as a reference.[4][6]

Compound/ScaffoldMaximum Inhibition of Edema (%)Reference
Ibuprofen 62[4]
Benzothiazine Derivative 5b 41[4]
Indomethacin 57.66[3]

Table 3: Comparative in vivo anti-inflammatory activity of a benzothiazine derivative, ibuprofen, and indomethacin in the carrageenan-induced paw edema model.

While the synthesized benzothiazine derivatives in this particular study did not surpass the activity of ibuprofen, other studies have shown that derivatives of this scaffold can exhibit potent anti-inflammatory and analgesic effects, sometimes with a better safety profile than traditional NSAIDs.[6] This highlights the potential of the benzothiazinone dioxide core as a template for developing new anti-inflammatory agents.

This is a widely used and validated model for screening the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% carrageenan solution in saline

  • Test compounds and a standard NSAID (e.g., ibuprofen, indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compounds and the standard drug orally or intraperitoneally to the animals.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.[10]

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Causality Behind Experimental Choices

The selection of these specific comparative studies and experimental protocols is deliberate. The juxtaposition of benzothiazinone dioxides with quinolones, triazoles, and traditional NSAIDs is based on their established roles in antibacterial, antifungal, and anti-inflammatory therapies, respectively. This allows for a direct assessment of the benzothiazinone scaffold's potential to either improve upon or offer a viable alternative to these well-known drug classes.

The chosen in vitro and in vivo assays are standard, validated methods in preclinical drug discovery. The MABA assay provides a rapid and reliable measure of antimycobacterial activity. The broth microdilution method is the gold standard for antifungal susceptibility testing. The carrageenan-induced paw edema model is a classic and predictive assay for acute inflammation. The inclusion of these detailed protocols serves to enhance the trustworthiness and reproducibility of the presented data.

Visualizing the Molecular Landscape and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and workflows.

cluster_scaffolds Heterocyclic Scaffolds in Drug Design cluster_activities Therapeutic Applications Benzothiazinone_Dioxide Benzothiazinone_Dioxide Antibacterial Antibacterial Benzothiazinone_Dioxide->Antibacterial vs. Quinolones Antifungal Antifungal Benzothiazinone_Dioxide->Antifungal vs. Triazoles Anti-inflammatory Anti-inflammatory Benzothiazinone_Dioxide->Anti-inflammatory vs. NSAIDs Quinolones Quinolones Quinolones->Antibacterial Triazoles Triazoles Triazoles->Antifungal NSAIDs NSAIDs NSAIDs->Anti-inflammatory

Caption: Comparative landscape of benzothiazinone dioxide.

Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Compound_Dilutions Inoculate_Bacteria Inoculate with M. tuberculosis Prepare_Compound_Dilutions->Inoculate_Bacteria Incubate_7_Days Incubate at 37°C for 7 Days Inoculate_Bacteria->Incubate_7_Days Add_Alamar_Blue Add Alamar Blue Reagent Incubate_7_Days->Add_Alamar_Blue Incubate_24h Incubate for 24 Hours Add_Alamar_Blue->Incubate_24h Read_Results Observe Color Change (Blue vs. Pink) Incubate_24h->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MABA assay.

Conclusion: A Scaffold of Significant Promise

The 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide scaffold and its isomers represent a versatile and highly promising platform in drug discovery. This guide has demonstrated its potential to rival or complement established heterocyclic systems in critical therapeutic areas, including the fight against infectious diseases and inflammation. The unique structural features of the benzothiazinone dioxide core, coupled with its synthetic accessibility, provide a fertile ground for the development of next-generation therapeutics. The provided experimental data and detailed protocols offer a solid foundation for researchers to build upon, fostering further exploration and innovation in this exciting area of medicinal chemistry. As the challenges of drug resistance and the need for safer, more effective treatments continue to grow, the ascendancy of scaffolds like 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide will undoubtedly play a pivotal role in shaping the future of medicine.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。